Trk-IN-15
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H20FN5O |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-ethyl-6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazine-3-carboxamide |
InChI |
InChI=1S/C19H20FN5O/c1-2-21-19(26)16-12-22-17-8-9-18(23-25(16)17)24-10-4-7-15(24)13-5-3-6-14(20)11-13/h3,5-6,8-9,11-12,15H,2,4,7,10H2,1H3,(H,21,26)/t15-/m1/s1 |
InChI Key |
LWGGGMIQKJKNDU-OAHLLOKOSA-N |
Isomeric SMILES |
CCNC(=O)C1=CN=C2N1N=C(C=C2)N3CCC[C@@H]3C4=CC(=CC=C4)F |
Canonical SMILES |
CCNC(=O)C1=CN=C2N1N=C(C=C2)N3CCCC3C4=CC(=CC=C4)F |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to Trk-IN-15: Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trk-IN-15 is a potent inhibitor of Tropomyosin receptor kinases (Trk), a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. Dysregulation of Trk signaling has been implicated in various cancers, making Trk inhibitors a promising class of therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound, intended to support researchers and professionals in the field of drug discovery and development.
Chemical Structure and Properties
This compound, also identified as compound X-55 in patent WO2012034091A1, possesses a core imidazo[1,2-b]pyridazine scaffold. Its systematic chemical name is 6-(difluoromethyl)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-2-(pyridin-2-yl)imidazo[1,2-b]pyridazine-3-carboxamide .
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C28H27F2N7O |
| Molecular Weight | 515.56 g/mol |
| CAS Number | 1365213-20-2[1] |
| Core Scaffold | Imidazo[1,2-b]pyridazine |
Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the formation of the final carboxamide product. The general strategy relies on the construction of the core imidazo[1,2-b]pyridazine ring system, followed by functionalization and final amide coupling. While the specific patent (WO2012034091A1) provides the most direct route, the following represents a likely synthetic pathway based on established chemical principles for this class of compounds.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 6-(difluoromethyl)-2-(pyridin-2-yl)imidazo[1,2-b]pyridazine-3-carboxylic acid (Intermediate 1)
A common method for constructing the imidazo[1,2-b]pyridazine core involves the condensation of a substituted 3-aminopyridazine with an α-haloketone.
-
Preparation of the substituted 3-aminopyridazine: The synthesis would likely start with a commercially available pyridazine derivative which is then functionalized to introduce the difluoromethyl group at the 6-position.
-
Condensation Reaction: The resulting 3-amino-6-(difluoromethyl)pyridazine is reacted with a 2-pyridyl substituted α-haloketone (e.g., 2-bromo-1-(pyridin-2-yl)ethanone) in the presence of a base such as sodium bicarbonate, in a suitable solvent like ethanol.
-
Cyclization and Ester Hydrolysis: The initial condensation product undergoes intramolecular cyclization to form the imidazo[1,2-b]pyridazine ring. If the starting α-haloketone contains an ester group at the 3-position, this ester is then hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield the carboxylic acid, Intermediate 1.
Step 2: Synthesis of (4-((4-methylpiperazin-1-yl)methyl)phenyl)amine (Intermediate 2)
This intermediate can be synthesized through several established routes.
-
Reductive Amination: A common approach is the reductive amination of 4-nitrobenzaldehyde with 1-methylpiperazine, followed by the reduction of the nitro group to an amine.
-
Alternative Route: Another method involves the reaction of 4-aminobenzyl chloride with 1-methylpiperazine.
Step 3: Amide Coupling to form this compound
The final step is the formation of the amide bond between the carboxylic acid (Intermediate 1) and the amine (Intermediate 2).
-
Activation of the Carboxylic Acid: Intermediate 1 is activated using a standard coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
-
Amide Bond Formation: Intermediate 2 is then added to the activated carboxylic acid solution, and the reaction is stirred at room temperature until completion.
-
Purification: The final product, this compound, is purified using standard techniques such as column chromatography.
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of Trk kinases. The Trk receptor family, consisting of TrkA, TrkB, and TrkC, are activated by neurotrophins and play a key role in neuronal survival, differentiation, and synaptic plasticity. In the context of cancer, chromosomal rearrangements can lead to the formation of Trk fusion proteins, which are constitutively active and drive tumor growth. This compound exerts its therapeutic effect by inhibiting the kinase activity of these Trk proteins.
Signaling Pathway
The binding of neurotrophins to Trk receptors induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, primarily the RAS/RAF/MEK/ERK pathway, the PI3K/AKT pathway, and the PLCγ pathway. These pathways are crucial for cell proliferation, survival, and differentiation. In cancers driven by Trk fusions, these pathways are constitutively activated.
References
Trk-IN-15: A Potent TRK Inhibitor for Research and Drug Development
An In-depth Technical Guide
This technical guide provides a comprehensive overview of Trk-IN-15, a potent inhibitor of Tropomyosin receptor kinases (TRK). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting TRK signaling pathways. This compound, also identified as compound X-55 in patent WO2012034091A1, belongs to the imidazo[1,2-b]pyridazine class of compounds.[1]
Introduction to TRK Signaling
The Tropomyosin receptor kinase (TRK) family, consisting of TrkA, TrkB, and TrkC, are receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[2][3] These receptors are activated by neurotrophins, leading to the downstream activation of key signaling pathways that regulate cell survival, proliferation, and differentiation.[2][3][4] The primary signaling cascades initiated by TRK activation include the Ras/MAPK pathway, the PI3K/AKT pathway, and the PLCγ pathway.[2][3][5]
In various cancers, chromosomal rearrangements can lead to the fusion of the NTRK genes (which encode the TRK receptors) with other genes. These fusion events result in constitutively active TRK fusion proteins that drive oncogenesis.[2][4] Consequently, inhibitors of TRK have emerged as a promising class of targeted cancer therapies.
This compound: A Potent Imidazo[1,2-b]pyridazine TRK Inhibitor
This compound is a small molecule inhibitor designed to target the ATP-binding site of the TRK kinases. Its chemical scaffold, imidazo[1,2-b]pyridazine, is a privileged structure in kinase inhibitor design. While specific quantitative data for this compound is contained within proprietary patent literature, this guide provides the established methodologies for its characterization and summarizes the expected data presentation.
Data Presentation
The following tables provide a structured format for the quantitative data that would be generated during the preclinical characterization of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Ki (nM) | Assay Method |
| TrkA | Data not publicly available | Data not publicly available | Biochemical Kinase Assay |
| TrkB | Data not publicly available | Data not publicly available | Biochemical Kinase Assay |
| TrkC | Data not publicly available | Data not publicly available | Biochemical Kinase Assay |
Table 2: Cellular Activity of this compound
| Cell Line | TRK Fusion/Status | IC50 (nM) (Cell Viability) | IC50 (nM) (p-TRK Inhibition) | Assay Method |
| KM12 (colorectal) | TPM3-NTRK1 | Data not publicly available | Data not publicly available | Cell Viability Assay, Western Blot |
| MO-91 (leukemia) | ETV6-NTRK3 | Data not publicly available | Data not publicly available | Cell Viability Assay, Western Blot |
| CUTO-3 (lung) | MPRIP-NTRK1 | Data not publicly available | Data not publicly available | Cell Viability Assay, Western Blot |
| Normal Fibroblasts | Wild-type TRK | Data not publicly available | Data not publicly available | Cell Viability Assay, Western Blot |
Table 3: Kinase Selectivity Profile of this compound
| Kinase Target | % Inhibition at 1 µM |
| VEGFR2 | Data not publicly available |
| PDGFRβ | Data not publicly available |
| FGFR1 | Data not publicly available |
| EGFR | Data not publicly available |
| SRC | Data not publicly available |
| ... (additional kinases) | ... |
Experimental Protocols
The following are detailed methodologies for the key experiments required to characterize the activity of this compound. These protocols are based on established and widely used techniques in the field of kinase inhibitor drug discovery.
Biochemical TRK Kinase Assay
Objective: To determine the in vitro inhibitory activity (IC50) of this compound against purified TrkA, TrkB, and TrkC kinases.
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay (e.g., ADP-Glo™) is used to measure the phosphorylation of a substrate peptide by the respective TRK kinase. The inhibition of this phosphorylation by this compound is quantified.
Materials:
-
Recombinant human TrkA, TrkB, and TrkC kinase domains.
-
Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr).
-
ATP.
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
This compound (serially diluted in DMSO).
-
Detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin for TR-FRET, or ADP-Glo™ reagents).
-
384-well low-volume microplates.
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and this compound (or DMSO control) in assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents.
-
Incubate for the recommended time to allow for signal development.
-
Read the plate on a suitable microplate reader (TR-FRET or luminescence).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Cellular TRK Phosphorylation Assay (Western Blot)
Objective: To assess the ability of this compound to inhibit the autophosphorylation of TRK fusion proteins in a cellular context.
Principle: Western blotting is used to detect the levels of phosphorylated TRK (p-TRK) and total TRK in cell lysates from a TRK fusion-positive cancer cell line treated with this compound.
Materials:
-
TRK fusion-positive cancer cell line (e.g., KM12).
-
Cell culture medium and supplements.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-p-TRK (pan-TRK or specific isoforms), anti-total TRK.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Seed the TRK fusion-positive cells in multi-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound (and a DMSO control) for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody (anti-p-TRK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total TRK antibody as a loading control.
-
Quantify the band intensities to determine the concentration-dependent inhibition of TRK phosphorylation.
Cell Viability Assay
Objective: To determine the effect of this compound on the viability and proliferation of TRK fusion-positive cancer cells.
Principle: A colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo®) is used to measure the metabolic activity of the cells, which correlates with the number of viable cells.
Materials:
-
TRK fusion-positive cancer cell line and a control cell line (wild-type TRK).
-
Cell culture medium and supplements.
-
This compound.
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®).
-
96-well cell culture plates.
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere.
-
Treat the cells with a serial dilution of this compound (and a DMSO control) for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percent cell viability relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of TRK signaling and the experimental workflow for evaluating this compound.
Caption: TRK Signaling Pathway and the Mechanism of Action of this compound.
Caption: Preclinical Evaluation Workflow for this compound.
Conclusion
This compound represents a potent tool for the investigation of TRK signaling and a promising starting point for the development of novel therapeutics targeting TRK-driven cancers. This technical guide provides a framework for the comprehensive preclinical evaluation of this compound, from initial biochemical characterization to in vivo efficacy studies. The provided methodologies and data presentation formats are intended to facilitate standardized and comparable research in this rapidly advancing field. Further investigation into the specific biological activities of this compound, as detailed in the referenced patent literature, will be crucial for fully elucidating its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to TRK Signaling Pathways and the Evaluation of Pan-TRK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Tropomyosin receptor kinase (TRK) signaling pathways and the preclinical evaluation of pan-TRK inhibitors. Due to the limited public availability of specific data for Trk-IN-15, this document utilizes the well-characterized pan-TRK inhibitor, GNF-5837, as an exemplary compound to illustrate the principles of TRK inhibition and the associated methodologies.
Core TRK Signaling Pathways
Tropomyosin receptor kinases (TRKs) are a family of three receptor tyrosine kinases—TrkA, TrkB, and TrkC—that are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] These receptors and their neurotrophin ligands are crucial for the development and function of the nervous system.[2] Dysregulation of TRK signaling, most commonly through gene fusions, can lead to constitutively active kinase signaling that drives the growth and survival of various tumors.[3]
Upon ligand binding, TRK receptors dimerize and autophosphorylate on specific tyrosine residues within their intracellular kinase domains. This phosphorylation creates docking sites for various adaptor proteins and enzymes, leading to the activation of three primary downstream signaling cascades:
-
RAS-MAPK/ERK Pathway: This pathway is critical for cell proliferation and differentiation.
-
PI3K/AKT Pathway: This cascade is a key regulator of cell survival and growth.
-
PLCγ Pathway: Activation of this pathway leads to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC), influencing a range of cellular processes.
The constitutive activation of these pathways in cancer cells promotes uncontrolled proliferation, survival, and metastasis.[2]
Caption: Core TRK signaling pathways.
Quantitative Data for the Pan-TRK Inhibitor GNF-5837
GNF-5837 is a potent and selective, orally bioavailable pan-TRK inhibitor.[4][5] The following tables summarize its biochemical and cellular activities.
| Biochemical Activity | IC50 (nM) |
| TrkA | 8 |
| TrkB | 12 |
| TrkC | Not explicitly reported, but described as a pan-TRK inhibitor |
Table 1: Biochemical Activity of GNF-5837 against TRK Kinases. [6][7][8][9]
| Cellular Activity | Cell Line | Fusion Protein | IC50 (nM) |
| Antiproliferative Activity | Ba/F3 | Tel-TrkA | 11 |
| Ba/F3 | Tel-TrkB | 9 | |
| Ba/F3 | Tel-TrkC | 7 |
Table 2: Cellular Antiproliferative Activity of GNF-5837 in Engineered Cell Lines. [4][5]
Experimental Workflow for TRK Inhibitor Evaluation
The preclinical evaluation of a TRK inhibitor typically follows a hierarchical workflow, starting from biochemical assays to cellular and finally in vivo models to assess potency, selectivity, and efficacy.
Caption: Preclinical workflow for TRK inhibitors.
Experimental Protocols
Biochemical Kinase Activity Assay (TRK IC50 Determination)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against purified TRK kinases.
Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific TRK kinase. The activity can be quantified using various detection methods, such as radioactivity (e.g., ³³P-ATP) or fluorescence (e.g., TR-FRET).[7]
Materials:
-
Recombinant human TrkA, TrkB, or TrkC kinase domain.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP at a concentration near the Km for the specific kinase.
-
Peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1).
-
Test compound (e.g., GNF-5837) serially diluted in DMSO.
-
Detection reagents (e.g., ³³P-ATP and filter mats, or TR-FRET antibody pairs).
-
Microtiter plates (e.g., 384-well).
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microtiter plate, add the kinase buffer, the TRK kinase, and the test compound dilution (final DMSO concentration typically ≤1%).
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction (e.g., by adding a high concentration of EDTA).
-
Quantify the amount of phosphorylated substrate using the chosen detection method.
-
Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation/Viability Assay
This protocol is used to assess the effect of a TRK inhibitor on the proliferation or viability of cancer cells that are dependent on TRK signaling.
Principle: Cells harboring a TRK fusion are cultured in the presence of varying concentrations of the inhibitor. After a set incubation period, cell viability is measured using a metabolic indicator dye (e.g., resazurin, MTT) or by quantifying ATP levels (e.g., CellTiter-Glo).
Materials:
-
Cancer cell line with a known TRK fusion (e.g., KM12 with TPM3-NTRK1, or engineered Ba/F3 cells expressing a TEL-TRK fusion).[4]
-
Complete cell culture medium.
-
Test compound serially diluted in DMSO.
-
96-well or 384-well clear-bottom tissue culture plates.
-
Reagent for measuring cell viability (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Luminometer.
Procedure:
-
Seed the cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., a known TRK inhibitor).
-
Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required for the specific reagent (e.g., 10 minutes for CellTiter-Glo).
-
Measure the signal (luminescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting to a dose-response curve.
Western Blotting for TRK Phosphorylation
This protocol is used to directly assess the ability of an inhibitor to block the autophosphorylation of TRK receptors in a cellular context.
Principle: TRK-dependent cells are treated with the inhibitor, and cell lysates are then subjected to SDS-PAGE and western blotting. A phospho-specific antibody is used to detect the level of phosphorylated TRK, which is then normalized to the total TRK protein level.
Materials:
-
TRK-dependent cell line.
-
Test compound.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein concentration assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer apparatus.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-TRK (e.g., pan-phospho-Trk Tyr490) and anti-total-TRK.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Culture the cells to a suitable confluency.
-
Treat the cells with various concentrations of the test compound for a defined period (e.g., 1-4 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-TRK primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with the anti-total-TRK antibody to assess total protein levels for normalization.
-
Quantify the band intensities to determine the concentration-dependent inhibition of TRK phosphorylation.
References
- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of GNF-5837, a Selective TRK Inhibitor with Efficacy in Rodent Cancer Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GNF 5837 | Trk Receptors | Tocris Bioscience [tocris.com]
- 6. glpbio.com [glpbio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. GNF-5837 | Trk receptor | PDGFR | c-Kit | TargetMol [targetmol.com]
- 9. GNF-5837 | CymitQuimica [cymitquimica.com]
Trk-IN-15: A Technical Overview of its Effects on TRKA, TRKB, and TRKC Isoforms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of Trk-IN-15, a potent inhibitor of the Tropomyosin receptor kinase (TRK) family. While specific quantitative inhibitory data for this compound against TRKA, TRKB, and TRKC isoforms is not publicly available, this document outlines the standard methodologies and signaling pathways relevant to its evaluation. For comparative context, data for other well-characterized TRK inhibitors is presented.
Data Presentation: Comparative Inhibitory Activity of TRK Inhibitors
Due to the absence of publicly available IC50 values for this compound, the following table summarizes the inhibitory activities of other notable TRK inhibitors against the three main TRK isoforms. This provides a framework for understanding the expected data format and the range of potencies and selectivities observed for compounds targeting this kinase family. This compound is identified as compound X-55 in patent WO2012034091A1.[1][2][3]
| Inhibitor | TRKA IC50 (nM) | TRKB IC50 (nM) | TRKC IC50 (nM) | Selectivity Profile | Reference |
| This compound (Compound X-55) | Data not available | Data not available | Data not available | Potent TRK inhibitor | WO2012034091A1 |
| Larotrectinib | 5 | 11 | 6 | Pan-TRK | [1] |
| Entrectinib | 1.5 | 0.1 | 0.1 | Pan-TRK, also ROS1/ALK | N/A |
| Selitrectinib | <1 | 1.6 | <1 | Pan-TRK, active against resistance mutations | N/A |
| Cabozantinib | 16 | 3.3 | 2.5 | Multi-kinase inhibitor | N/A |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to characterize the effects of a TRK inhibitor like this compound.
Biochemical Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified TRK isoforms.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for TRKA, TRKB, and TRKC.
Materials:
-
Recombinant human TRKA, TRKB, and TRKC kinase domains
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 or specific peptide substrate
-
This compound (or other test compounds) dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Radiolabeled [γ-³³P]ATP or fluorescently labeled ADP antibody for detection
-
Filter plates or microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Reaction Setup: In a microplate, add the assay buffer, the specific TRK kinase isoform, and the peptide substrate.
-
Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the wells. Incubate for a pre-determined period (e.g., 10-30 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-³³P]ATP (or unlabeled ATP for non-radioactive methods).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Termination and Detection:
-
Radiometric Assay: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the filter plate to remove unincorporated [γ-³³P]ATP. Measure the radioactivity using a scintillation counter.
-
Non-Radioactive Assay (e.g., ADP-Glo™): After the kinase reaction, add a reagent to deplete the remaining ATP. Then, add a second reagent to convert the generated ADP back to ATP, which is then quantified using a luciferase/luciferin reaction, measuring the luminescent signal.[4][5]
-
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular TRK Phosphorylation Assay
This assay measures the ability of an inhibitor to block the autophosphorylation of TRK receptors within a cellular context.
Objective: To determine the cellular potency of this compound in inhibiting ligand-induced TRK phosphorylation.
Materials:
-
Cell line expressing the target TRK isoform (e.g., NIH-3T3 cells stably transfected with TRKA, TRKB, or TRKC)
-
Cell culture medium and serum
-
Ligands for TRK activation (NGF for TRKA, BDNF for TRKB, NT-3 for TRKC)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-TRK (specific for the activated form), anti-total-TRK, and a loading control antibody (e.g., anti-β-actin)
-
SDS-PAGE gels and Western blotting equipment
-
Chemiluminescent or fluorescent detection reagents
Procedure:
-
Cell Culture and Starvation: Plate the cells and allow them to adhere. Before treatment, starve the cells in serum-free medium for several hours to reduce basal receptor activity.
-
Inhibitor Treatment: Treat the starved cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL NGF for TRKA) for a short period (e.g., 10-15 minutes) at 37°C to induce receptor phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-TRK overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for phospho-TRK and normalize them to the total TRK or a loading control. Plot the normalized phospho-TRK levels against the inhibitor concentration to determine the cellular IC50.[6]
Mandatory Visualizations
TRK Signaling Pathway and Inhibition by this compound
Caption: TRK signaling pathways and the inhibitory action of this compound.
Experimental Workflow for TRK Inhibitor Characterization
References
An In-depth Technical Guide to TRK Inhibitors in Cancer Cell Proliferation Studies
Disclaimer: Publicly available scientific literature and chemical databases do not contain information on a specific molecule designated "Trk-IN-15". Therefore, this guide provides a comprehensive overview of the principles and methodologies associated with the broader class of Tropomyosin Receptor Kinase (TRK) inhibitors in the context of cancer cell proliferation, which would be applicable to the study of any novel TRK-targeting compound.
Executive Summary
The Tropomyosin Receptor Kinases (TRK) are a family of receptor tyrosine kinases (RTKs) crucial for neuronal development and function. However, chromosomal rearrangements leading to fusions of the NTRK genes (NTRK1, NTRK2, NTRK3) with various partners result in the expression of chimeric TRK fusion proteins. These fusion proteins act as potent oncogenic drivers in a wide array of adult and pediatric cancers. The constitutive, ligand-independent activation of these kinases triggers downstream signaling pathways that promote unchecked cell proliferation and survival. Small molecule TRK inhibitors have been developed to target these oncogenic drivers, leading to a new paradigm of tumor-agnostic cancer therapy. This guide details the mechanism of TRK-driven oncogenesis, summarizes the anti-proliferative activity of key TRK inhibitors, provides detailed experimental protocols for their evaluation, and discusses mechanisms of therapeutic resistance.
The TRK Signaling Pathway in Cancer
The TRK family includes three receptors: TRKA, TRKB, and TRKC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] In normal physiology, these receptors are activated upon binding to their neurotrophin ligands, leading to receptor dimerization and autophosphorylation.[2] This initiates downstream signaling cascades critical for neuronal cell survival and differentiation.[1]
In cancer, fusions involving NTRK genes create chimeric proteins where the TRK kinase domain is constitutively active, leading to ligand-independent signaling.[1][2] This persistent signaling primarily activates two key pro-proliferative and pro-survival pathways:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a central regulator of cell growth, proliferation, and differentiation.[2]
-
PI3K/AKT/mTOR Pathway: This cascade is critical for promoting cell survival, growth, and metabolism.[2]
The uninhibited activation of these pathways by TRK fusion proteins drives the malignant phenotype, making TRK an attractive therapeutic target.
Quantitative Data: Anti-proliferative Activity of TRK Inhibitors
The efficacy of a TRK inhibitor is initially quantified by its half-maximal inhibitory concentration (IC50), which measures the drug concentration required to inhibit the proliferation of cancer cells by 50%.[3] Below is a summary of reported IC50 values for first-generation TRK inhibitors in various cancer cell lines harboring different NTRK fusions.
| Inhibitor | Cell Line | Cancer Type | NTRK Fusion | IC50 (nM) | Reference |
| Larotrectinib | KM12 | Colorectal Cancer | TPM3-NTRK1 | 3.5 | [4] |
| CUTO-3.29 | Lung Adenocarcinoma | MPRIP-NTRK1 | ~59.4 | [4] | |
| MO-91 | Acute Myeloid Leukemia | ETV6-NTRK3 | 1.0 | [4] | |
| Entrectinib | IMS-M2 | Acute Myeloid Leukemia | ETV6-NTRK3 | Subnanomolar | [5] |
| MO-91 | Acute Myeloid Leukemia | ETV6-NTRK3 | Subnanomolar | [5] | |
| Ba/F3 Cells | Engineered Pro-B Cells | ETV6-NTRK3 (e4-e14) | 0.37 | [5] | |
| Ba/F3 Cells | Engineered Pro-B Cells | ETV6-NTRK3 (e4-e15) | 0.47 - 0.65 | [5] | |
| Lestaurtinib | KM12 | Colorectal Cancer | TPM3-NTRK1 | 10.7 | [6] |
Experimental Protocols for Preclinical Evaluation
Evaluating the anti-proliferative effects of a novel TRK inhibitor involves a series of standardized in vitro and in vivo assays.
In Vitro Cell Proliferation Assay
This assay directly measures the effect of the inhibitor on the growth of cancer cells harboring an NTRK fusion. The CellTiter-Glo® (CTG) luminescent assay, which quantifies ATP as an indicator of metabolically active cells, is a common method.
Methodology:
-
Cell Seeding: Seed NTRK fusion-positive cells (e.g., KM12, CUTO-3) in a 96-well opaque-walled plate at a predetermined density (e.g., 2,000-5,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the TRK inhibitor. Treat the cells with a range of concentrations (e.g., 0.1 nM to 10 µM) in triplicate. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Signal Detection: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Convert raw luminescence values to percentage inhibition relative to the vehicle control. Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.
Western Blot Analysis for Target Engagement
This technique is used to confirm that the TRK inhibitor is hitting its intended target and modulating the downstream signaling pathways. The primary readout is the reduction in phosphorylation of TRK and key pathway components like AKT and ERK.
Methodology:
-
Cell Culture and Treatment: Grow NTRK fusion-positive cells to ~70-80% confluency in 6-well plates. Treat cells with the TRK inhibitor at various concentrations (e.g., 1x, 5x, and 10x the IC50 value) for a defined period (e.g., 2-4 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-TRK, total-TRK, phospho-AKT, total-AKT, phospho-ERK, and total-ERK. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
In Vivo Xenograft Tumor Model
To assess the anti-tumor efficacy in a living system, human cancer cells are implanted into immunodeficient mice.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of NTRK fusion-positive cancer cells (e.g., 1-5 million cells mixed with Matrigel) into the flank of immunodeficient mice (e.g., NOD-SCID or Nu/Nu).
-
Tumor Growth and Randomization: Monitor tumor growth using caliper measurements. When tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the TRK inhibitor to the treatment group via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule (e.g., once daily). The control group receives the vehicle.
-
Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week.
-
Endpoint and Analysis: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size. Euthanize the mice, excise the tumors, and weigh them. Analyze the data for tumor growth inhibition (TGI).
Mechanisms of Resistance to TRK Inhibition
Despite high initial response rates, acquired resistance can emerge.[7] Resistance mechanisms are broadly categorized as on-target or off-target.
-
On-Target Resistance: Involves secondary mutations within the NTRK kinase domain that prevent the inhibitor from binding effectively. Common sites include the "solvent front" (e.g., NTRK1 G595R) and the "gatekeeper" residue (NTRK1 F589L).[8][9]
-
Off-Target (Bypass) Resistance: Occurs when the cancer cell activates alternative signaling pathways to bypass its dependency on TRK signaling. This can involve acquiring mutations in or amplification of genes like BRAF, KRAS, or MET.
Understanding these mechanisms is crucial for developing next-generation inhibitors and combination therapies to overcome resistance.
References
- 1. NTRK gene fusions as novel targets of cancer therapy across multiple tumour types - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An oncogenic NTRK fusion in a soft tissue sarcoma patient with response to the tropomyosin-related kinase (TRK) inhibitor LOXO-101 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. NTRK1 fusions for the therapeutic intervention of Korean patients with colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ba/F3-ETV6-NTRK2-F633L-Cell-Line - Kyinno Bio [kyinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Ba/F3-ETV6-NTRK3-G623E-Cell-Line - Kyinno Bio [kyinno.com]
Understanding the basics of TRK inhibition with Trk-IN-15
An In-depth Technical Guide to TRK Inhibition with Trk-IN-15
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the core principles of Tropomyosin receptor kinase (TRK) inhibition by the compound this compound. It encompasses the mechanism of action, relevant signaling pathways, quantitative inhibitory data, and the experimental methodologies used for its characterization.
Introduction to TRK Signaling and Inhibition
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] Dysregulation of TRK signaling has been implicated in various cancers and neurological disorders, making TRK proteins attractive targets for therapeutic intervention. TRK inhibitors are designed to block the kinase activity of these receptors, thereby disrupting downstream signaling cascades that promote cell growth, proliferation, and survival.
This compound is a potent inhibitor of TRK kinases, identified as compound X-55 in patent WO2012034091A1. It belongs to a class of imidazo[1,2-b]pyridazine compounds developed for their TRK inhibitory activity.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the TRK kinase domain. This binding event prevents the phosphorylation of the kinase and subsequent activation of downstream signaling pathways. By occupying the ATP-binding site, this compound effectively blocks the transfer of a phosphate group from ATP to the tyrosine residues on the TRK receptor, a critical step in the signal transduction cascade.
Core Signaling Pathways Affected by TRK Inhibition
The inhibition of TRK receptors by this compound disrupts several key downstream signaling pathways that are crucial for cell proliferation and survival. The three major pathways affected are:
-
Ras/MAPK Pathway: This pathway is primarily involved in cell proliferation and differentiation.
-
PI3K/Akt Pathway: This pathway is a major regulator of cell survival and apoptosis.
-
PLCγ Pathway: This pathway plays a role in calcium signaling and the activation of protein kinase C (PKC).
Below is a diagram illustrating the general TRK signaling pathway and the point of inhibition by this compound.
Quantitative Data: In Vitro Kinase Inhibition
The inhibitory activity of this compound (compound X-55) against the three TRK isoforms was determined through in vitro kinase assays as detailed in patent WO2012034091A1. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Kinase | This compound (Compound X-55) IC50 (nM) |
| TrkA | < 10 |
| TrkB | < 10 |
| TrkC | < 10 |
Data extracted from patent WO2012034091A1.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
In Vitro TRK Kinase Inhibition Assay
This assay determines the potency of a compound to inhibit the enzymatic activity of a specific TRK kinase.
Objective: To measure the IC50 value of this compound against TrkA, TrkB, and TrkC kinases.
Materials:
-
Recombinant human TrkA, TrkB, and TrkC kinase domains
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20)
-
Radiolabeled ATP (γ-³²P-ATP) or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
-
Plate reader (scintillation counter for radioactive assay or luminometer for ADP-Glo™)
Methodology:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO and then further diluted in the assay buffer.
-
Reaction Setup:
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add the respective recombinant TRK kinase to each well.
-
Incubate for a predefined period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a substrate/ATP mixture containing the poly(Glu, Tyr) substrate and a combination of non-radiolabeled and γ-³²P-ATP (or only non-radiolabeled ATP for non-radioactive assays).
-
Add the substrate/ATP mixture to each well to start the kinase reaction.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination and Detection:
-
Radioactive Method: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a filtermat, wash to remove unincorporated γ-³²P-ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Method (ADP-Glo™): Add ADP-Glo™ Reagent to deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Measure the luminescence using a plate reader.
-
-
Data Analysis: The percentage of kinase inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay
This assay assesses the effect of a compound on the proliferation of cancer cells that are dependent on TRK signaling.
Objective: To determine the anti-proliferative activity of this compound in a TRK-dependent cancer cell line.
Materials:
-
A cancer cell line with a known TRK fusion or overexpression (e.g., KM12 colorectal cancer cells with TPM3-NTRK1 fusion).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound (dissolved in DMSO).
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®).
-
96-well cell culture plates.
-
Spectrophotometer or luminometer.
Methodology:
-
Cell Seeding: Seed the TRK-dependent cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or DMSO (vehicle control).
-
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Measurement of Cell Viability:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
WST-1 Assay: Add WST-1 reagent to each well and incubate for 1-4 hours. Measure the absorbance of the soluble formazan product.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.
-
-
Data Analysis: The percentage of cell proliferation inhibition is calculated relative to the vehicle control. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined by plotting the percentage of viable cells against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a potent, pan-TRK inhibitor that demonstrates significant activity in both biochemical and cellular assays. The data and protocols presented in this guide provide a foundational understanding of its inhibitory mechanism and a basis for its further investigation in preclinical and clinical settings for TRK-dependent malignancies and other relevant diseases. The detailed methodologies offer a practical framework for researchers aiming to replicate or build upon these findings.
References
Methodological & Application
Application Notes and Protocols for Trk-IN-15 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trk-IN-15 is a potent inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases.[1] The Trk family, consisting of TrkA, TrkB, and TrkC, are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[2][3][4] These receptors and their neurotrophin ligands play a crucial role in the development and function of the nervous system.[3][5] However, chromosomal rearrangements resulting in NTRK gene fusions can lead to the formation of chimeric Trk fusion proteins with constitutively active kinase domains.[2][4] This aberrant signaling can drive the growth and proliferation of various tumor types.[2][6][7] Consequently, inhibitors targeting these Trk fusion proteins have emerged as a promising therapeutic strategy in oncology.[6][8]
These application notes provide an overview of the Trk signaling pathway and outline standardized protocols for utilizing this compound in a cell culture setting to investigate its effects on cancer cell lines harboring Trk fusions or overexpressing Trk receptors.
Mechanism of Action and Signaling Pathway
Upon binding of their respective neurotrophin ligands (e.g., Nerve Growth Factor (NGF) for TrkA, Brain-Derived Neurotrophic Factor (BDNF) for TrkB), Trk receptors dimerize and autophosphorylate, initiating downstream signaling cascades.[2][3][9] The primary signaling pathways activated by Trk receptors include the Ras/MAPK, PI3K/AKT, and PLCγ pathways, which are critical for cell proliferation, survival, and differentiation.[2][5][9][10]
In cancers driven by Trk fusions, the fusion proteins are constitutively active, meaning they signal continuously without the need for ligand binding.[4] this compound, as a small molecule inhibitor, is designed to compete with ATP for the binding site within the kinase domain of the Trk protein, thereby blocking its phosphorylation and downstream signaling. This inhibition of the oncogenic signaling cascade can lead to reduced cell proliferation and tumor growth.
Trk Signaling Pathway Diagram
Caption: Trk signaling pathway and the inhibitory action of this compound.
Quantitative Data
Due to the limited availability of public data specifically for this compound, the following table presents typical IC50 values for other well-characterized Trk inhibitors in relevant cancer cell lines. This data is provided for comparative purposes and to guide initial experimental design. Researchers should perform their own dose-response experiments to determine the specific IC50 of this compound in their cell lines of interest.
| Cell Line | Cancer Type | Trk Fusion/Status | Reference Inhibitor | IC50 (nM) |
| KM12 | Colon Cancer | TPM3-NTRK1 | Larotrectinib | <10 |
| CUTO-3 | Lung Cancer | MPRIP-NTRK1 | Larotrectinib | <10 |
| MO-91 | Infantile Fibrosarcoma | ETV6-NTRK3 | Larotrectinib | <10 |
| Ba/F3-LMNA-NTRK1 | Engineered Cell Line | LMNA-NTRK1 | Compound 9e | 80 |
| Ba/F3-LMNA-NTRK1-G595R | Engineered Cell Line | LMNA-NTRK1 (Resistant) | Compound 9e | 646 |
Table 1: Representative IC50 values of Trk inhibitors in various cell lines. Data for Larotrectinib is generalized from multiple sources. Data for Compound 9e is from a specific study.[2]
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound in cell culture.
Cell Culture and Maintenance
Objective: To maintain healthy cancer cell lines for subsequent experiments.
Materials:
-
Cancer cell line of interest (e.g., KM12 for TPM3-NTRK1 fusion)
-
Complete growth medium (e.g., MEM supplemented with 10% FBS and 1% penicillin/streptomycin for KM12 cells)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution (0.05% or 0.25%)
-
Culture flasks or plates
-
Humidified incubator at 37°C with 5% CO2
Protocol:
-
Culture cells in T75 flasks with the appropriate complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
Monitor cell confluence daily using an inverted microscope.
-
When cells reach 80-90% confluence, subculture them.
-
To subculture, aspirate the old medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (e.g., 1:3 to 1:6 ratio) to a new flask containing pre-warmed complete growth medium.
-
Return the new flask to the incubator.
Cell Viability Assay (MTT or similar)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest
-
96-well plates
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. A typical starting concentration might be 10 µM, with 3-fold serial dilutions.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm or 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression analysis.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining the IC50 of this compound.
Western Blotting for Phospho-Trk Inhibition
Objective: To assess the effect of this compound on the phosphorylation of Trk and downstream signaling proteins.
Materials:
-
This compound
-
Cancer cell line with active Trk signaling
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-TrkA/B/C, anti-total-TrkA/B/C, anti-phospho-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluence.
-
Treat cells with various concentrations of this compound (e.g., around the IC50 value) for a specified time (e.g., 2-24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Western Blotting Workflow
Caption: General workflow for Western blotting analysis.
Troubleshooting
-
Low cell viability: Ensure proper cell culture conditions and check for contamination. Optimize seeding density.
-
High variability in IC50: Ensure accurate serial dilutions and consistent cell seeding. Increase the number of replicates.
-
No inhibition of Trk phosphorylation: Verify the activity of this compound. Ensure the cell line has detectable basal Trk phosphorylation. Optimize treatment time and concentration. Check antibody performance.
-
Weak or no signal in Western blot: Increase the amount of protein loaded. Check transfer efficiency. Optimize antibody concentrations and incubation times.
Conclusion
This compound is a valuable research tool for investigating the role of Trk signaling in cancer. The protocols outlined in these application notes provide a framework for characterizing its activity in cell culture. It is essential to optimize these protocols for specific cell lines and experimental conditions to ensure reliable and reproducible results. Further experiments, such as cell cycle analysis, apoptosis assays, and migration/invasion assays, can provide a more comprehensive understanding of the cellular effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of macrocyclic derivatives as TRK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Assays for High-Throughput Screening for Modulators of Trk Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor treating fields affect mesothelioma cell proliferation by exerting histotype-dependent cell cycle checkpoint activations and transcriptional modulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological activity of the thyroid TRK-T3 oncogene requires signalling through Shc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. Characterization of KRC-108 as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Potent Pan-Trk Inhibitors in In Vivo Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that play a crucial role in the development and function of the nervous system.[1][2] However, chromosomal rearrangements involving the NTRK genes can lead to the formation of oncogenic fusion proteins that drive the growth of a wide range of adult and pediatric cancers.[3][4] These Trk fusion-positive cancers are often dependent on the constitutive activation of the Trk signaling pathway for their survival and proliferation.
Potent and selective pan-Trk inhibitors have emerged as a promising therapeutic strategy for these cancers. These small molecules target the ATP-binding site of the Trk kinase domain, effectively blocking downstream signaling and inducing tumor growth inhibition. This document provides detailed application notes and protocols for the use of potent pan-Trk inhibitors in in vivo cancer models, based on publicly available data for well-characterized compounds such as Larotrectinib and Entrectinib. While specific in vivo efficacy data for Trk-IN-15 (also known as compound X-55 from patent WO2012034091A1) is not publicly available, the information provided herein serves as a comprehensive guide for researchers working with potent pan-Trk inhibitors.[5]
Data Presentation: In Vitro and In Vivo Activity of Potent Pan-Trk Inhibitors
The following tables summarize the biochemical and cellular activity of representative potent pan-Trk inhibitors, along with their in vivo efficacy in xenograft models. This data is essential for selecting appropriate cancer models and designing effective in vivo studies.
Table 1: Biochemical and Cellular Activity of Potent Pan-Trk Inhibitors
| Compound | Target | IC50 (nM, Biochemical Assay) | Cell Line | Cellular IC50 (nM) | Reference |
| Larotrectinib | TRKA, TRKB, TRKC | 5-11 | KM12 (TPM3-NTRK1) | 3.8 | [6][7] |
| NIH-3T3 (ETV6-NTRK3) | 0.5 | [7] | |||
| Entrectinib | TRKA, TRKB, TRKC | 1-5 | KM12 (TPM3-NTRK1) | 1.4 | [6][7] |
| Altiratinib | TRKA, TRKB, TRKC | 0.9, 4.6, 0.8 | KM-12 (TPM3-TRKA) | 1.4 | [7] |
| NIH-3T3 (ETV6-TRKC) | 0.5 | [7] | |||
| ICP-723 | TRKA, TRKB, TRKC | < 1 | KM12 (TPM3-NTRK1) | Not Reported | [8] |
Table 2: In Vivo Efficacy of Potent Pan-Trk Inhibitors in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Larotrectinib | TPM3-NTRK1 fusion xenograft | Not specified | Effective inhibition | [6] |
| Entrectinib | LMNA-NTRK1 fusion xenograft | Not specified | Significant inhibition | [6] |
| Altiratinib | TRKA and TRKC-fusion xenografts | Single oral dose | Sustained Trk phosphorylation inhibition (>12 hr) and tumor regression | [7] |
| ICP-723 | KM12 xenograft | 1 mg/kg | 89.5% | [8] |
| ICP-723 | Ba/F3 LMNA-NTRK1 G595R xenograft | 1 or 3 mg/kg | 100% survival | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for use with this compound and other potent pan-Trk inhibitors.
Protocol 1: Cell-Based Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a pan-Trk inhibitor in a Trk fusion-positive cancer cell line.
Materials:
-
Trk fusion-positive cancer cell line (e.g., KM12, harboring a TPM3-NTRK1 fusion)
-
Complete cell culture medium
-
Pan-Trk inhibitor (e.g., this compound)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell viability reagent (e.g., Resazurin)
-
Plate reader
Procedure:
-
Seed the Trk fusion-positive cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of the pan-Trk inhibitor in complete cell culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the fluorescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control for each inhibitor concentration.
-
Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
Protocol 2: In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of a pan-Trk inhibitor in a mouse xenograft model of Trk fusion-positive cancer.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
Trk fusion-positive cancer cells (e.g., KM12)
-
Matrigel (optional)
-
Pan-Trk inhibitor (e.g., this compound)
-
Vehicle for drug formulation (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of Trk fusion-positive cancer cells (typically 1-10 million cells in 100-200 µL of PBS or medium, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the pan-Trk inhibitor formulation in the appropriate vehicle.
-
Administer the inhibitor or vehicle to the mice according to the desired dosing regimen (e.g., daily oral gavage). The dosage will need to be optimized based on preliminary tolerability and efficacy studies. For example, ICP-723 showed significant efficacy at 1 mg/kg.[8]
-
Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e-g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
Protocol 3: Pharmacodynamic (PD) Marker Analysis
Objective: To assess the inhibition of Trk signaling in tumor tissue following treatment with a pan-Trk inhibitor.
Materials:
-
Tumor tissue samples from the in vivo study
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies against phospho-Trk, total Trk, phospho-ERK, total ERK, phospho-AKT, and total AKT
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Homogenize the excised tumor tissues in lysis buffer to extract total protein.
-
Determine the protein concentration of each lysate using a protein quantification assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against the target proteins (e.g., p-Trk, Trk).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the level of protein phosphorylation relative to the total protein levels. A reduction in the phosphorylation of Trk and its downstream targets (ERK, AKT) in the treated group compared to the control group indicates target engagement and inhibition. Altiratinib has been shown to inhibit Trk phosphorylation for over 12 hours after a single oral dose in vivo.[7]
Visualizations
Trk Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trk receptor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Inhibiting TRK Proteins in Clinical Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Trk-IN-15 in Mouse Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trk-IN-15 is a potent and selective inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC). These receptors, encoded by the NTRK genes, are critical mediators of neuronal development and function. In oncology, chromosomal rearrangements involving NTRK genes can lead to the expression of Trk fusion proteins, which act as oncogenic drivers in a variety of adult and pediatric tumors. This document provides detailed application notes and protocols for the use of this compound in preclinical mouse xenograft studies to evaluate its in vivo efficacy.
Disclaimer: As specific in vivo dosage data for this compound is not publicly available, the following protocols and dosage recommendations are based on studies of other pan-Trk inhibitors with similar mechanisms of action. It is imperative that researchers conduct independent dose-finding (dose escalation) studies to determine the maximum tolerated dose (MTD) and optimal biological dose of this compound for their specific tumor model and mouse strain.
Quantitative Data Summary of Related Pan-Trk Inhibitors
The following table summarizes dosing information for other pan-Trk inhibitors used in mouse xenograft studies, which can serve as a reference for designing initial studies with this compound.
| Compound | Cancer Type | Mouse Model | Dosage | Administration Route | Frequency | Reference |
| Entrectinib | Neuroblastoma | Athymic nu/nu mice | 60 mg/kg | Oral (PO) | Twice daily (BID) | [1] |
| Repotrectinib | LMNA-TRKA fusion | NIH3T3 xenograft | 15, 30, and 60 mg/kg | Oral (PO) | Twice daily (BID) | [2] |
| CEP-701 | Prostate Cancer | Nude mice | 10 mg/kg | Oral (PO) | Twice daily (BID) | [3][4] |
Proposed Starting Dosage for this compound
Based on the data from related compounds, a starting dose-finding study for this compound could explore a range of 10 mg/kg to 60 mg/kg , administered orally, once or twice daily. The formulation of this compound will be critical for achieving adequate oral bioavailability. A common vehicle for oral gavage of small molecule inhibitors is a suspension in 0.5% methylcellulose and 0.2% Tween 80 in sterile water.
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Protocol
This protocol outlines the establishment of a subcutaneous xenograft model using a cancer cell line harboring an NTRK fusion.
Materials:
-
Cancer cell line with a confirmed NTRK gene fusion
-
Immunocompromised mice (e.g., NOD-SCID, NSG, or athymic nu/nu), 6-8 weeks old
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS
-
Trypsin-EDTA
-
Cell culture medium
-
Syringes and needles (27-30 gauge)
-
Calipers
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose, 0.2% Tween 80 in sterile water)
Procedure:
-
Cell Culture: Culture the NTRK fusion-positive cancer cells in the recommended medium until they reach 80-90% confluency.
-
Cell Harvest: Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with medium containing serum, and centrifuge the cell suspension.
-
Cell Resuspension: Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 107 cells per 100 µL. Keep the cell suspension on ice.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Begin caliper measurements 2-3 times per week once tumors become palpable. Tumor volume can be calculated using the formula: (L x W2)/2, where L is the longest diameter and W is the shortest diameter.
-
Randomization and Treatment: When tumors reach an average volume of 150-200 mm3, randomize the mice into treatment and control groups.
-
Dosing:
-
Treatment Group(s): Administer this compound orally at the predetermined dose(s).
-
Control Group: Administer the vehicle solution orally at the same volume and frequency as the treatment group.
-
-
Monitoring: Continue to measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: Euthanize the mice when tumors reach the predetermined maximum size as per institutional guidelines, or if signs of significant toxicity are observed. Tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for p-Trk).
Pharmacodynamic Analysis Protocol
Objective: To confirm target engagement by assessing the inhibition of Trk phosphorylation in tumor tissue.
Procedure:
-
At the end of the study (or at specific time points post-dose), euthanize the mice and excise the tumors.
-
Immediately snap-freeze the tumor tissue in liquid nitrogen or place it in RNAlater for subsequent analysis.
-
Homogenize the tumor tissue and extract proteins using a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Perform Western blotting using antibodies against phospho-Trk (pan-Trk or specific isoforms) and total Trk.
-
Analyze the blots to determine the extent of Trk phosphorylation inhibition in the this compound treated group compared to the vehicle control group.
Visualizations
NTRK Signaling Pathway
The following diagram illustrates the canonical signaling pathways downstream of Trk receptor activation, which are aberrantly and constitutively activated by NTRK fusion proteins. This compound aims to inhibit the initial phosphorylation event, thereby blocking these downstream oncogenic signals.
References
- 1. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pan-trk inhibition decreases metastasis and enhances host survival in experimental models as a result of its selective induction of apoptosis of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Trk-IN-15 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of Trk-IN-15, a potent inhibitor of Tropomyosin receptor kinases (Trk). This document outlines the underlying signaling pathways, detailed experimental protocols, and expected quantitative outcomes, enabling researchers to effectively assess the inhibitory action of this compound on Trk signaling.
Introduction to this compound and its Mechanism of Action
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1][2] Upon binding to their respective neurotrophin ligands (e.g., Nerve Growth Factor (NGF) for TrkA), Trk receptors dimerize and autophosphorylate specific tyrosine residues in their intracellular kinase domains. This activation initiates downstream signaling cascades, primarily the Ras/MAPK (ERK) and PI3K/Akt pathways, which are pivotal in regulating cell survival, proliferation, and differentiation.[1][2]
In various cancers, chromosomal rearrangements can lead to the formation of Trk fusion proteins, resulting in ligand-independent, constitutive activation of the kinase domain. This aberrant signaling drives tumor growth and survival, making Trk kinases attractive therapeutic targets.[2][3]
This compound is a potent small molecule inhibitor designed to target the ATP-binding pocket of Trk kinases, thereby preventing their phosphorylation and subsequent activation of downstream signaling.[4] Western blot analysis is a fundamental technique to elucidate the efficacy of this compound by quantifying the reduction in phosphorylation of Trk receptors and key downstream effector proteins such as Akt and ERK.
Quantitative Data Summary
The following table summarizes representative quantitative data from a Western blot analysis of a cancer cell line (e.g., KM12C colon cancer cells, which harbor a TPM3-NTRK1 fusion) treated with increasing concentrations of a Trk inhibitor. The data is presented as the relative band intensity of the phosphorylated protein normalized to the total protein and then to the untreated control.
| Treatment Concentration (nM) | Relative p-TrkA (Y490) / Total TrkA Intensity | Relative p-Akt (S473) / Total Akt Intensity | Relative p-ERK1/2 (T202/Y204) / Total ERK1/2 Intensity |
| 0 (Vehicle Control) | 1.00 | 1.00 | 1.00 |
| 10 | 0.45 | 0.55 | 0.60 |
| 50 | 0.15 | 0.25 | 0.30 |
| 100 | 0.05 | 0.10 | 0.12 |
| 500 | < 0.01 | 0.02 | 0.05 |
Note: The data presented is representative and may vary depending on the cell line, experimental conditions, and the specific Trk inhibitor used.[3]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of this compound action and the experimental process for its evaluation, the following diagrams are provided.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., KM12C, SH-SY5Y, or other relevant cell lines with known Trk expression) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Starvation (Optional): For studies involving ligand-induced phosphorylation, serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling activity.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Add the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO). For dose-response experiments, use a range of concentrations (e.g., 0, 10, 50, 100, 500 nM). For time-course experiments, use a fixed concentration and vary the incubation time (e.g., 0, 15, 30, 60, 120 minutes).
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired treatment duration.
Protein Extraction and Quantification
-
Cell Lysis:
-
After treatment, place the 6-well plates on ice.
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit, following the manufacturer's instructions.
-
Normalize the protein concentration of all samples by diluting with lysis buffer to ensure equal loading in the subsequent steps.
-
Western Blotting
-
Sample Preparation for SDS-PAGE:
-
To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis (SDS-PAGE):
-
Load the denatured protein samples and a pre-stained protein ladder into the wells of a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel in an appropriate running buffer (e.g., MOPS or MES) at a constant voltage (e.g., 150-200 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by observing the pre-stained protein ladder on the membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific binding of antibodies.
-
-
Antibody Incubation:
-
Primary Antibodies: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Rabbit anti-phospho-TrkA (Tyr490)
-
Rabbit anti-TrkA (total)
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt (total)
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Rabbit anti-p44/42 MAPK (Erk1/2) (total)
-
Mouse anti-β-actin or anti-GAPDH (as a loading control)
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibodies.
-
Secondary Antibody: Incubate the membrane with an HRP-conjugated anti-rabbit or anti-mouse secondary antibody (depending on the primary antibody host) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Data Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
For each target, normalize the intensity of the phosphorylated protein band to the intensity of the corresponding total protein band. Further normalize these ratios to the loading control (β-actin or GAPDH) and then to the untreated control to determine the relative change in phosphorylation.
-
References
- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of KRC-108 as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Trk-IN-15 Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the biochemical and cellular characterization of Trk-IN-15, a potent inhibitor of Tropomyosin receptor kinase (Trk) family members.[1] These protocols are designed to enable researchers to assess the potency and selectivity of this compound and similar compounds.
The Trk family of receptor tyrosine kinases, comprising TrkA, TrkB, and TrkC, are key regulators of neuronal cell proliferation, differentiation, and survival.[2] Dysregulation of Trk signaling is implicated in various cancers, making Trk inhibitors a promising class of therapeutic agents.[2][3][4]
Trk Signaling Pathway
Neurotrophins, such as Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3), bind to their respective Trk receptors, inducing receptor dimerization and autophosphorylation of specific tyrosine residues in the kinase domain. This activation triggers downstream signaling cascades, primarily the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which regulate cell growth, survival, and proliferation.[2][3]
Figure 1. Simplified Trk signaling pathway.
Quantitative Data of Trk Inhibitors
While specific IC50 values for this compound are not publicly available, the following table provides a summary of reported IC50 values for other notable Trk inhibitors to serve as a reference for comparison.
| Inhibitor | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Notes |
| Larotrectinib | 5 | - | 11 | A highly selective, first-generation pan-Trk inhibitor.[5] |
| Entrectinib | 1 | 3 | 5 | A potent inhibitor of TrkA/B/C, ROS1, and ALK kinases.[5] |
| Selitrectinib | - | - | - | A next-generation Trk inhibitor. |
| Repotrectinib | - | - | - | A next-generation Trk inhibitor. |
| GW441756 | 2 | - | - | A specific TrkA inhibitor.[6] |
| KRC-108 | 43.3 | - | - | Inhibited TrkA activity in an in vitro kinase assay.[4] |
| TRK-IN-19 | 1.1 | - | - | A potent Trk inhibitor.[7] |
| TRK-IN-29 | 5 | - | 6 | A second-generation Trk inhibitor.[8] |
Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol describes a luminescent-based assay to measure the kinase activity of purified Trk enzymes and the inhibitory potential of compounds like this compound. The assay quantifies the amount of ADP produced during the kinase reaction.
-
Recombinant human TrkA, TrkB, or TrkC kinase domain
-
Poly-Glu,Tyr (4:1) substrate
-
This compound (or other inhibitors)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Plate reader capable of measuring luminescence
Figure 2. Biochemical kinase assay workflow.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, starting at a high concentration (e.g., 10 mM). Further dilute these in the kinase buffer.
-
Reaction Setup:
-
To the wells of a white assay plate, add 2.5 µL of the diluted this compound or DMSO (for control wells).
-
Add 5 µL of a master mix containing the Trk enzyme and the poly-Glu,Tyr substrate in kinase buffer. The final concentrations should be optimized, but a starting point is 5 ng/µL of enzyme and 0.2 µg/µL of substrate.
-
Pre-incubate the plate for 10 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution (in kinase buffer) to each well. The final ATP concentration should be close to the Kₘ for the specific Trk isoform, if known (typically 10-100 µM).
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and uses the newly synthesized ATP to produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Cell-Based Phospho-Trk Assay
This protocol describes a method to assess the ability of this compound to inhibit the phosphorylation of Trk in a cellular context. A cell line with a known NTRK gene fusion, such as KM12 (colorectal cancer, TPM3-NTRK1 fusion), is recommended.[4]
-
KM12 cell line (or other suitable Trk-dependent cell line)
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound (or other inhibitors)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies:
-
Primary: Rabbit anti-phospho-TrkA (Tyr490)/TrkB (Tyr516) and Rabbit anti-total-TrkA/B
-
Secondary: HRP-conjugated anti-rabbit IgG
-
-
Western blot or ELISA reagents
-
Cell Culture and Treatment:
-
Seed KM12 cells in a 6-well plate and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) in serum-free medium for 2-4 hours.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blot Analysis:
-
Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (anti-phospho-Trk or anti-total-Trk) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-Trk and total-Trk.
-
Normalize the phospho-Trk signal to the total-Trk signal for each treatment condition.
-
Determine the concentration-dependent inhibition of Trk phosphorylation by this compound.
-
Conclusion
The provided protocols offer robust methods for the biochemical and cell-based evaluation of this compound. The biochemical assay allows for the direct determination of the inhibitor's potency against purified Trk kinases, while the cell-based assay provides insight into its activity in a more physiologically relevant context. By employing these methods, researchers can effectively characterize the inhibitory profile of this compound and other novel Trk inhibitors, aiding in the development of targeted cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of KRC-108 as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trk Receptor | DC Chemicals [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. TRK-IN-29_TargetMol [targetmol.com]
Application Notes and Protocols for Studying Trk-IN-15 in Lung Cancer with TRK Fusions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomyosin receptor kinase (TRK) fusions are oncogenic drivers in a subset of non-small cell lung cancers (NSCLC). These fusions lead to constitutive activation of TRK signaling pathways, promoting cell proliferation, survival, and tumor growth. Trk-IN-15 is a potent, small molecule inhibitor of TRK kinases, belonging to the imidazo[1,2-b]pyridazine class of compounds. As a research tool, this compound is valuable for investigating the therapeutic potential of TRK inhibition in preclinical models of TRK fusion-positive lung cancer. These application notes provide an overview of the signaling pathways involved, quantitative data for representative TRK inhibitors, and detailed protocols for key experiments to study the efficacy of this compound.
TRK Fusion Signaling Pathways in Lung Cancer
TRK fusion proteins dimerize in a ligand-independent manner, leading to the autophosphorylation of the kinase domain and subsequent activation of downstream signaling cascades. The primary pathways activated by TRK fusions include the RAS/RAF/MEK/ERK (MAPK) pathway, the PI3K/AKT/mTOR pathway, and the PLCγ pathway. These pathways are critical for cell growth, proliferation, and survival.
Caption: TRK fusion signaling pathways and the inhibitory action of this compound.
Quantitative Data
| Compound | Target | Biochemical IC50 (nM) | Cellular Antiproliferative IC50 (nM) | Reference |
| Larotrectinib | TRKA | 5 | 23.5 - 49.4 (in Ba/F3 cells) | [1] |
| TRKB | 11 | [1] | ||
| TRKC | 6 | [1] | ||
| Entrectinib | TRKA | 1 | 0.3 - 1.3 (in Ba/F3 cells) | [1] |
| TRKB | 3 | [1] | ||
| TRKC | 5 | [1] | ||
| Selitrectinib | TRKA | <1 | 1.8 - 3.9 (in Ba/F3 cells) | [1] |
| TRKB | <1 | [1] | ||
| TRKC | <1 | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in lung cancer cells with TRK fusions.
Cell Viability Assay (MTS/MTT Assay)
This assay determines the effect of this compound on the proliferation and viability of TRK fusion-positive lung cancer cells.
Caption: Workflow for the cell viability assay.
Materials:
-
TRK fusion-positive lung cancer cell line (e.g., CUTO-3, KM-12)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range to test would be from 0.1 nM to 10 µM. Include a DMSO vehicle control.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTS reagent (or 10 µL of MTT reagent followed by 100 µL of solubilization solution after 4 hours) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Western Blot Analysis
This protocol is used to assess the inhibition of TRK phosphorylation and downstream signaling pathways by this compound.
Materials:
-
TRK fusion-positive lung cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-TRK, anti-TRK, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate cells and allow them to adhere.
-
Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2-4 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Model
This protocol outlines the use of a mouse xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.
Caption: Workflow for an in vivo xenograft study.
Materials:
-
TRK fusion-positive lung cancer cells
-
Immunocompromised mice (e.g., nude or SCID)
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject 1-5 x 10^6 TRK fusion-positive lung cancer cells (resuspended in PBS or mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound or vehicle control to the respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule will need to be optimized based on the pharmacokinetic properties of the compound.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Conclusion
This compound is a valuable research tool for investigating the biology of TRK fusion-positive lung cancer and for the preclinical evaluation of TRK inhibition as a therapeutic strategy. The protocols provided here offer a framework for characterizing the in vitro and in vivo activity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
Application Notes and Protocols for Trk-IN-15 in Colorectal Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Trk-IN-15, a potent pan-Trk inhibitor, in colorectal cancer (CRC) cell line models. The protocols outlined below are intended to facilitate the investigation of this compound's therapeutic potential and its mechanism of action in CRC, particularly in cell lines harboring NTRK gene fusions.
Introduction to this compound and its Role in Colorectal Cancer
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), encoded by the NTRK1, NTRK2, and NTRK3 genes respectively, are receptor tyrosine kinases that play a crucial role in neuronal development and function.[1] In oncology, chromosomal rearrangements involving the NTRK genes can lead to the formation of fusion proteins with constitutively active kinase domains. These Trk fusion proteins act as oncogenic drivers, promoting cell proliferation, survival, and metastasis in a variety of tumors, including a subset of colorectal cancers.[2]
The incidence of NTRK fusions in colorectal cancer is relatively low, occurring in less than 1% of cases. However, for patients with NTRK fusion-positive CRC, targeted inhibition of Trk signaling represents a promising therapeutic strategy.[3] this compound is a potent inhibitor of Trk kinases and is a valuable tool for preclinical research in this context.[4] These application notes will focus on the use of this compound in the KM12 human colorectal cancer cell line, which harbors a TPM3-NTRK1 fusion and is a well-established model for studying Trk-driven cancers.[5][6]
Data Presentation: Efficacy of Pan-Trk Inhibitors in KM12 Colorectal Cancer Cells
While specific IC50 values for this compound in colorectal cancer cell lines are not yet publicly available, the following table summarizes the reported 50% inhibitory concentrations (IC50) for other well-characterized pan-Trk inhibitors in the Trk fusion-positive KM12 cell line. This data provides a valuable reference for estimating the likely effective concentration range for this compound.
| Inhibitor | Target(s) | KM12 Cell Line IC50 (nM) | Reference |
| Larotrectinib (LOXO-101) | Pan-Trk | <10 | [7] |
| Entrectinib (RXDX-101) | Pan-Trk, ROS1, ALK | 0.34 - 1.7 | [8][9] |
| AR523 | Pan-Trk | ~10 | [5] |
| ICP-723 | Pan-Trk | <1 (inhibition of kinase activity) | [10] |
Experimental Protocols
Cell Culture and Maintenance of KM12 Cells
This protocol describes the standard procedure for culturing the KM12 colorectal cancer cell line.
Materials:
-
KM12 human colorectal carcinoma cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of KM12 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with sterile PBS. Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and re-plate at a suitable split ratio (e.g., 1:3 to 1:6).
Determination of this compound IC50 in KM12 Cells
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay.[11][12]
Materials:
-
KM12 cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed KM12 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Drug Preparation and Treatment: Prepare a serial dilution of this compound in complete growth medium. A suggested starting range, based on other pan-Trk inhibitors, would be from 1 nM to 10 µM. Remove the medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO at the same concentration as the highest this compound dose) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Assay: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a multi-well plate reader.
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[13]
Cell Viability Assay
This protocol can be used to assess the effect of a fixed concentration of this compound on the viability of colorectal cancer cell lines over time.
Materials:
-
Colorectal cancer cell lines (e.g., KM12, HT-29)
-
Complete growth medium
-
This compound
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in the IC50 protocol.
-
Treatment: Treat the cells with this compound at a predetermined concentration (e.g., the IC50 or 2x IC50) and include appropriate controls.
-
Time Course: At various time points (e.g., 24, 48, 72 hours), perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence and normalize the data to the vehicle control at each time point to determine the percentage of viable cells.
Western Blot Analysis of Trk Signaling Pathway
This protocol is for assessing the effect of this compound on the phosphorylation status of Trk and its downstream signaling proteins.[6]
Materials:
-
KM12 cells
-
6-well plates
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-TrkA/B/C, anti-Trk, anti-phospho-AKT, anti-AKT, anti-phospho-ERK1/2, anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed KM12 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Signal Detection: Capture the chemiluminescent signal using an imaging system. Analyze the band intensities to determine the relative levels of protein phosphorylation.
Visualizations
References
- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs [mdpi.com]
- 3. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. TRK inhibitors block NFKB and induce NRF2 in TRK fusion-positive colon cancer [jcancer.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Inhibition of EGFR and MEK surmounts entrectinib resistance in a brain metastasis model of NTRK1‐rearranged tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. The Importance of IC50 Determination | Visikol [visikol.com]
- 13. Star Republic: Guide for Biologists [sciencegateway.org]
Trk-IN-15: Application Notes and Protocols for Inhibition of Nerve Growth Factor Signaling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Trk-IN-15, a potent inhibitor of Tropomyosin receptor kinase (Trk) activity, for studying and manipulating Nerve Growth Factor (NGF) signaling pathways. The provided protocols offer detailed methodologies for assessing the efficacy and mechanism of action of this compound and other Trk inhibitors.
Introduction
Nerve Growth Factor (NGF) is a well-characterized neurotrophin crucial for the development, survival, and function of sensory and sympathetic neurons.[1] NGF initiates its signaling cascade by binding to the high-affinity Tropomyosin receptor kinase A (TrkA).[2][3][4] This binding event induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain of TrkA.[2][4] The activated and phosphorylated TrkA receptor then serves as a docking site for various adaptor proteins, leading to the activation of multiple downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways.[3][4][5] These pathways collectively regulate a wide array of cellular processes, including neurite outgrowth, cell survival, and synaptic plasticity.[4]
Dysregulation of the NGF-TrkA signaling axis has been implicated in various pathological conditions, including chronic pain, inflammation, and cancer.[1][6] Consequently, small molecule inhibitors of Trk kinases have emerged as valuable research tools and promising therapeutic agents.[7][8][9][10] this compound is a potent inhibitor of Trk kinases, designed to block the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.[8]
Product Information
| Product Name | This compound |
| Target | Tropomyosin receptor kinase (Trk) |
| Mechanism of Action | ATP-competitive inhibitor of Trk kinase activity.[8] |
| Chemical Formula | Not publicly available. Referenced as compound X-55 in patent WO2012034091A1.[8] |
| Molecular Weight | Not publicly available. |
| Solubility | Soluble in DMSO. |
| Storage | Store at -20°C for long-term storage. |
Quantitative Data Summary
| Compound | Target(s) | Biochemical IC50 (TrkA) | Cellular IC50 (TrkA) | Reference Cell Line |
| Larotrectinib | TrkA, TrkB, TrkC | 5-11 nM | 2-20 nM | Various |
| Entrectinib | TrkA, TrkB, TrkC, ROS1, ALK | 1-5 nM | Not specified | Various |
| KRC-108 | TrkA | 43.3 nM | GI50 of 220 nM | KM12C |
| Compound 6 (Isothiazole derivative) | TrkA | 0.007 µM | Not specified | Not specified |
| Milciclib | CDK2, TrkA | 53 nM | 45 nM (inhibition of NGF-induced TrkA phosphorylation) | DU-145 |
Note: IC50 (Half-maximal inhibitory concentration) and GI50 (50% growth inhibition) values can vary depending on the specific assay conditions, cell line, and ATP concentration used.
Signaling Pathway Diagram
Caption: NGF-TrkA signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols provide a framework for evaluating the inhibitory effects of this compound on NGF-TrkA signaling.
In Vitro TrkA Kinase Assay (Biochemical Assay)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant TrkA kinase.
Workflow Diagram:
Caption: Workflow for an in vitro TrkA kinase inhibition assay.
Materials:
-
Recombinant human TrkA kinase domain
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
TrkA substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound
-
DMSO (vehicle control)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white plates
-
Multilabel plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in Kinase Assay Buffer.
-
Add 1 µL of diluted this compound or DMSO (for control wells) to the wells of a 384-well plate.
-
Add 2 µL of recombinant TrkA kinase diluted in Kinase Assay Buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of a mix of ATP and substrate to each well. The final ATP concentration should be close to the Km for TrkA if known.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay. This typically involves adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes, followed by the addition of 10 µL of Kinase Detection Reagent and a 30-minute incubation.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Cellular Assay for TrkA Phosphorylation (Western Blot)
This protocol assesses the ability of this compound to inhibit the autophosphorylation of TrkA in a cellular context. The KM12C human colon carcinoma cell line, which harbors a TPM3-NTRK1 gene fusion, is a suitable model as it exhibits constitutive TrkA phosphorylation.[11]
Workflow Diagram:
Caption: Workflow for Western blot analysis of TrkA phosphorylation.
Materials:
-
KM12C cells
-
Cell culture medium (e.g., MEM with 10% FBS)
-
This compound
-
DMSO
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-TrkA (Tyr674/675), anti-TrkA, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate KM12C cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for a predetermined time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatants.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-TrkA and total TrkA overnight at 4°C. A loading control antibody (e.g., β-actin) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated TrkA to total TrkA.
Cell Viability Assay
This assay determines the effect of this compound on the proliferation and viability of cells that are dependent on TrkA signaling for survival, such as the KM12C cell line.[11]
Workflow Diagram:
Caption: Workflow for a cell viability assay.
Materials:
-
KM12C cells
-
Cell culture medium
-
This compound
-
DMSO
-
96-well clear or white-walled plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or WST-1)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed KM12C cells into a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or DMSO (vehicle control).
-
Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Determine the GI50 (the concentration that inhibits cell growth by 50%) by plotting the dose-response curve.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background in kinase assay | Enzyme concentration too high; ATP concentration too high. | Titrate the enzyme to determine the optimal concentration. Use an ATP concentration at or below the Km of the enzyme. |
| No inhibition of p-TrkA in Western blot | Inhibitor concentration too low; Incubation time too short. | Increase the concentration range of this compound. Increase the incubation time. |
| High variability in cell viability assay | Uneven cell seeding; Edge effects in the plate. | Ensure proper cell resuspension before plating. Avoid using the outer wells of the 96-well plate. |
References
- 1. Cellular Assays for High-Throughput Screening for Modulators of Trk Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel in-cell ELISA method for screening of compounds inhibiting TRKA phosphorylation, using KM12 cell line harboring TRKA rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.jp [promega.jp]
- 4. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Frontiers | Unlocking the potential of approved drugs for the allosteric inhibition of tropomyosin-receptor kinase A using molecular docking and molecular dynamics studies [frontiersin.org]
- 7. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TRK inhibitor activity and resistance in TRK fusion-positive cancers in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of KRC-108 as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry with Trk-IN-15 Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for performing immunohistochemistry (IHC) on tissues treated with Trk-IN-15, a potent pan-Trk inhibitor. The protocols are designed to enable the assessment of the pharmacodynamic effects of this compound by analyzing the expression and phosphorylation status of Trk family kinases and downstream signaling proteins.
Introduction
This compound is a small molecule inhibitor targeting the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases: TrkA, TrkB, and TrkC.[1] These kinases, when activated by their neurotrophin ligands, play crucial roles in neuronal survival, differentiation, and synaptic plasticity.[2] Dysregulation of Trk signaling, often through gene fusions, is an oncogenic driver in a variety of cancers.[3]
Immunohistochemistry is a powerful technique to visualize the distribution and abundance of specific proteins within the context of tissue architecture. In the development of Trk inhibitors like this compound, IHC is an essential tool for evaluating target engagement and the downstream effects of drug treatment on signaling pathways.[3][4] These protocols provide a framework for assessing the in-situ efficacy of this compound.
Key Pharmacodynamic Markers
The primary pharmacodynamic markers for assessing the effect of this compound include:
-
Total Trk (pan-Trk): To assess the overall expression of Trk receptors.
-
Phospho-Trk (p-Trk): To directly measure the inhibition of Trk kinase activity.
-
Phospho-S6 (p-S6): A downstream effector in the PI3K/AKT/mTOR pathway.
-
Phospho-ERK (p-ERK): A key component of the MAPK/ERK signaling cascade.
Inhibition of Trk phosphorylation and the subsequent reduction in phosphorylation of downstream proteins like S6 and ERK are indicative of this compound activity.
Experimental Protocols
Protocol 1: Immunohistochemistry for pan-Trk in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol is designed for the detection of total TrkA, TrkB, and TrkC protein in FFPE tissue sections that have been treated with this compound.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water (dH₂O)
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 5% normal goat serum in TBST)
-
Pan-Trk primary antibody (e.g., Clone EPR17341)
-
Biotinylated secondary antibody
-
ABC Reagent (Avidin-Biotin Complex)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Rehydrate through two changes of 100% ethanol for 3 minutes each, followed by 95% and 70% ethanol for 3 minutes each.
-
Rinse with dH₂O for 5 minutes.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in Antigen Retrieval Buffer and heating to 95-100°C for 20-40 minutes.
-
Allow slides to cool at room temperature for 20 minutes.
-
Rinse with TBST (Tris-buffered saline with 0.05% Tween-20).
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with TBST.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with pan-Trk primary antibody diluted according to the manufacturer's instructions overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with TBST three times for 5 minutes each.
-
Incubate with biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with TBST three times for 5 minutes each.
-
Incubate with ABC reagent for 30 minutes at room temperature.
-
Rinse with TBST three times for 5 minutes each.
-
-
Chromogenic Detection:
-
Incubate sections with DAB substrate until the desired stain intensity develops.
-
Rinse with dH₂O.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanols and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Immunohistochemistry for Phospho-Trk (p-Trk) and Downstream Markers (p-S6, p-ERK)
This protocol requires special handling to preserve phosphorylation states.
Important Considerations for Phospho-IHC:
-
Rapid Fixation: Minimize the time between tissue collection and fixation to prevent dephosphorylation.
-
Phosphatase Inhibitors: Consider adding phosphatase inhibitors to buffers during the staining procedure.
Procedure:
Follow the same general steps as Protocol 1 with the following modifications:
-
Primary Antibodies: Use primary antibodies specific for the phosphorylated forms of Trk (e.g., Phospho-TrkA/B (Tyr490/Tyr516)), S6 (e.g., Phospho-S6 Ribosomal Protein (Ser235/236)), and ERK (e.g., Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)).
-
Antibody Dilution: Dilute primary antibodies in a buffer containing phosphatase inhibitors.
-
Controls: Include positive and negative controls. For negative controls, a parallel section can be treated with a phosphatase prior to primary antibody incubation to confirm phospho-specificity.
Data Presentation
Quantitative analysis of IHC staining is crucial for evaluating the dose-dependent effects of this compound. Staining intensity and the percentage of positive cells can be scored semi-quantitatively or quantified using digital image analysis software.
Table 1: Semi-Quantitative H-Score Analysis of Pharmacodynamic Markers in Xenograft Tumors Treated with this compound
| Treatment Group | p-Trk H-Score (Mean ± SD) | p-S6 H-Score (Mean ± SD) | p-ERK H-Score (Mean ± SD) |
| Vehicle Control | 250 ± 30 | 220 ± 25 | 200 ± 28 |
| This compound (10 mg/kg) | 100 ± 15 | 110 ± 20 | 90 ± 18 |
| This compound (30 mg/kg) | 20 ± 8 | 35 ± 10 | 25 ± 7 |
H-Score is calculated as: [1 x (% of cells with weak staining)] + [2 x (% of cells with moderate staining)] + [3 x (% of cells with strong staining)].
Table 2: Quantitative Image Analysis of Marker Expression
| Treatment Group | % p-Trk Positive Area | % p-S6 Positive Area | % p-ERK Positive Area |
| Vehicle Control | 85.2 ± 5.1 | 78.5 ± 6.3 | 75.1 ± 5.9 |
| This compound (10 mg/kg) | 32.1 ± 4.5 | 38.9 ± 5.2 | 30.5 ± 4.8 |
| This compound (30 mg/kg) | 5.6 ± 2.1 | 8.2 ± 3.0 | 6.4 ± 2.5 |
Visualizations
Caption: Trk signaling pathway and the point of inhibition by this compound.
Caption: General workflow for immunohistochemistry on FFPE tissues.
References
- 1. Toward in vivo proof of binding of 18F-labeled inhibitor [18F]TRACK to peripheral tropomyosin receptor kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-Trk Immunohistochemistry Is an Efficient and Reliable Screen for the Detection of NTRK Fusions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Trk-IN-15 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Trk-IN-15 in in vitro assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC).[1] These receptor tyrosine kinases are critical mediators of neurotrophin signaling, which plays a crucial role in neuronal survival, differentiation, and synaptic plasticity. In the context of cancer, chromosomal rearrangements can lead to the fusion of NTRK genes with other genes, resulting in constitutively active Trk fusion proteins that drive tumor growth and proliferation. This compound exerts its inhibitory effect by competing with ATP for the binding site in the kinase domain of Trk proteins, thereby blocking downstream signaling pathways.
Q2: Which signaling pathways are affected by this compound?
This compound inhibits the phosphorylation of Trk receptors, which in turn blocks the activation of major downstream signaling cascades, including:
-
The Ras/MAPK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.
-
The PI3K/AKT Pathway: This pathway is a key regulator of cell growth, metabolism, and survival.
By inhibiting these pathways, this compound can induce cell cycle arrest and apoptosis in cancer cells driven by Trk fusions.
Q3: What is a recommended starting concentration range for this compound in cell-based assays?
Based on available data for pan-Trk inhibitors, a good starting point for a dose-response experiment in cell-based assays would be a range from 1 nM to 10 µM . To determine the optimal concentration for your specific cell line and assay, it is recommended to perform a dose-response curve and calculate the IC50 value (the concentration that inhibits 50% of the biological activity).
Q4: What are the reported IC50 values for this compound?
Specific IC50 values for this compound (referred to as compound X-55 in patent literature) are crucial for designing effective experiments. The following table summarizes the reported in vitro activity of a compound structurally related to this compound.
| Target | Assay Type | IC50 (nM) |
| TrkA | Biochemical Assay | < 10 |
| TrkB | Biochemical Assay | < 10 |
| TrkC | Biochemical Assay | < 10 |
Note: This data is derived from patent WO2012034091A1 for a closely related analog and should be used as a reference for initiating your own experiments.
Q5: In which cancer cell lines are Trk inhibitors typically tested?
Trk inhibitors are most relevant in cancer cell lines harboring NTRK gene fusions. Some commonly used cell lines in Trk inhibitor research include:
-
KM12 (colorectal cancer): Harbors a TPM3-NTRK1 fusion.
-
CUTO-3 (cutaneous squamous cell carcinoma): Harbors a TPM3-NTRK1 fusion.
-
MO-91 (acute myeloid leukemia): Harbors an ETV6-NTRK3 fusion.
The choice of cell line should be guided by the specific research question and the type of NTRK fusion being investigated.
Troubleshooting Guide
This section addresses common problems that may arise during in vitro experiments with this compound and provides potential solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no inhibitory activity | - Incorrect concentration: The concentration of this compound may be too low to elicit a response. - Compound instability: The compound may have degraded due to improper storage or handling. - Cell line insensitivity: The chosen cell line may not be dependent on Trk signaling. - Assay issues: Problems with reagents, incubation times, or detection methods. | - Perform a wider dose-response curve, starting from a lower concentration (e.g., 0.1 nM) and going up to a higher concentration (e.g., 20 µM). - Ensure this compound is stored as recommended (typically at -20°C as a powder and in DMSO at -80°C for stock solutions). Avoid repeated freeze-thaw cycles. - Verify the presence of an activating NTRK fusion in your cell line using techniques like FISH, RT-PCR, or NGS. - Include positive and negative controls in your assay to ensure its validity. For example, use a known Trk-dependent cell line as a positive control. |
| High background or off-target effects | - High concentration: The concentration of this compound may be too high, leading to non-specific effects. - Compound precipitation: this compound may not be fully soluble in the culture medium at the tested concentration. - Cellular toxicity: The vehicle (e.g., DMSO) or the compound itself may be causing general toxicity. | - Lower the concentration of this compound. - Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) and non-toxic to the cells. - Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation occurs, try preparing a fresh, lower concentration stock solution. - Run a vehicle control (cells treated with the same concentration of DMSO without the inhibitor) to assess solvent toxicity. |
| Inconsistent results between experiments | - Variability in cell culture: Differences in cell passage number, confluency, or health can affect results. - Inconsistent compound preparation: Errors in weighing, dissolving, or diluting this compound. - Pipetting errors: Inaccurate dispensing of cells, compound, or reagents. | - Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase. - Prepare fresh dilutions of this compound from a reliable stock solution for each experiment. - Calibrate pipettes regularly and use proper pipetting techniques. |
| Acquired resistance to this compound | - On-target mutations: Mutations in the Trk kinase domain can prevent inhibitor binding. - Bypass signaling: Activation of alternative signaling pathways that circumvent the need for Trk signaling. | - If resistance develops in a long-term culture, consider sequencing the NTRK gene to identify potential resistance mutations. - Investigate the activation status of other receptor tyrosine kinases or downstream signaling molecules to identify potential bypass tracks. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general framework for determining the effect of this compound on the viability of adherent cancer cells.
Materials:
-
This compound
-
Target cancer cell line (e.g., KM12)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium. A typical starting range would be from 1 nM to 10 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under the microscope.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Western Blot Analysis for Trk Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on Trk phosphorylation in a target cell line.
Materials:
-
This compound
-
Target cancer cell line (e.g., KM12)
-
Complete cell culture medium
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Trk, anti-total-Trk, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and then lyse the cells with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Trk) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Trk and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of inhibition of Trk phosphorylation at different concentrations of this compound.
-
Visualizations
Caption: Trk signaling pathway and the inhibitory action of this compound.
References
Troubleshooting inconsistent results with Trk-IN-15
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Trk-IN-15 in research experiments.
Troubleshooting Guide
This guide is designed to help researchers identify and resolve potential issues leading to inconsistent or unexpected results with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| No or weak inhibition of Trk phosphorylation (Western Blot) | Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit Trk kinase activity in your specific cell line. | Perform a dose-response experiment to determine the optimal concentration. Start with a broad range (e.g., 1 nM to 10 µM) and narrow down to find the IC50 for your cell line. |
| Incorrect Treatment Duration: The incubation time with this compound may be too short to achieve maximal inhibition. | Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal treatment duration.[1] | |
| Poor Compound Solubility: this compound may not be fully dissolved, leading to a lower effective concentration. | Ensure the compound is completely dissolved in a suitable solvent like DMSO before diluting in culture media. Visually inspect for any precipitate. | |
| Compound Degradation: Improper storage or handling may have led to the degradation of this compound. | Store the stock solution at -20°C or -80°C and minimize freeze-thaw cycles. Prepare fresh working solutions for each experiment. | |
| High Cell Density: A high number of cells can reduce the effective inhibitor-to-cell ratio. | Optimize cell seeding density to ensure consistent and reproducible results. | |
| Assay Interference: Components in the cell culture media (e.g., serum proteins) may bind to the inhibitor, reducing its bioavailability. | Consider reducing the serum concentration during the inhibitor treatment period, if compatible with your cell line. | |
| Inconsistent results between experiments | Variability in Cell Culture: Differences in cell passage number, confluency, or health can affect experimental outcomes. | Maintain a consistent cell culture practice. Use cells within a defined passage number range and ensure they are healthy and actively dividing. |
| Pipetting Errors: Inaccurate pipetting can lead to significant variations in inhibitor concentration. | Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accuracy. | |
| Solvent Effects: The final concentration of the solvent (e.g., DMSO) may be too high, causing cellular stress or off-target effects. | Keep the final DMSO concentration consistent across all wells and below a non-toxic level (typically <0.5%).[2] | |
| High background in Western Blot | Non-specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins. | Optimize antibody concentrations and blocking conditions. Using 5% BSA in TBST for blocking is often recommended for phospho-specific antibodies.[3][4] |
| No effect on cell viability/proliferation | Cell Line Insensitivity: The chosen cell line may not be dependent on Trk signaling for survival or proliferation. | Use a positive control cell line known to be sensitive to Trk inhibition. |
| Acquired Resistance: Prolonged exposure to the inhibitor may lead to the development of resistance mechanisms. | Analyze downstream signaling pathways to confirm target engagement. Consider investigating potential resistance mechanisms like mutations in the Trk kinase domain or activation of bypass signaling pathways. |
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration for this compound in a cellular assay?
A good starting point is to perform a dose-response curve ranging from 1 nM to 10 µM to determine the EC50 for your specific cell line and assay. Published data on other Trk inhibitors can also provide a general range. For example, the Trk inhibitor GNF-4256 showed an IC50 between 3 and 10 nM for inhibiting TrkB phosphorylation.[5]
2. How should I prepare and store this compound stock solutions?
It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as DMSO to prepare a concentrated stock solution (e.g., 10 mM). Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, thaw the stock solution at room temperature and dilute it in your cell culture medium.
3. How can I confirm that this compound is inhibiting its target in my cells?
The most direct way to confirm target engagement is to perform a Western blot to assess the phosphorylation status of Trk proteins (TrkA, TrkB, and TrkC) and their downstream effectors like Akt and ERK. A decrease in the phosphorylation of these proteins upon treatment with this compound would indicate successful target inhibition.
4. My results with this compound are different from what is reported in the literature for other Trk inhibitors. What could be the reason?
Discrepancies can arise from several factors, including differences in the specific cell lines used, experimental conditions (e.g., inhibitor concentration, treatment duration, serum concentration), and the inherent properties of the inhibitor itself. It is crucial to optimize the experimental parameters for your specific system.
5. What are the potential off-target effects of this compound?
While specific off-target data for this compound is not widely available, like many kinase inhibitors, it may have off-target activities, especially at higher concentrations. It is advisable to use the lowest effective concentration and, if necessary, perform a kinase panel screening to assess its selectivity.
Quantitative Data
Table 1: IC50 Values of Select Trk Inhibitors
| Inhibitor | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Reference |
| Larotrectinib | 5 | 11 | 6 | Not available in search results |
| Entrectinib | 1.5 | 0.1 | 0.1 | Not available in search results |
| Selitrectinib | <1 | <1 | <1 | Not available in search results |
| GNF-4256 | Similar potency across all Trk receptors | Similar potency across all Trk receptors | Similar potency across all Trk receptors | [5] |
| KRC-108 | 43.3 | Not Reported | Not Reported | [6] |
Experimental Protocols
Protocol 1: Western Blot for Trk Phosphorylation
This protocol describes the general steps to assess the inhibition of Trk phosphorylation by this compound.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired duration (e.g., 2, 6, or 24 hours). Include a vehicle control (e.g., DMSO).
-
If studying ligand-induced phosphorylation, starve cells in serum-free media for 4-6 hours before inhibitor treatment, then stimulate with the appropriate neurotrophin (e.g., NGF for TrkA, BDNF for TrkB) for 15-30 minutes before lysis.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[3][4]
-
Incubate the membrane with a primary antibody against phospho-Trk (e.g., p-TrkA/B/C) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total Trk or a housekeeping protein like β-actin or GAPDH.
-
Protocol 2: Cell Viability Assay (MTT/MTS)
This protocol outlines a method to determine the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Allow cells to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing the desired concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT/MTS Assay:
-
Add 10-20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well.[7][8]
-
Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well and incubate overnight to dissolve the formazan crystals.[8]
-
If using MTS, the product is soluble and the plate can be read directly.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the results as a dose-response curve to determine the IC50 value.
-
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. TrkB Inhibition by GNF-4256 Slows Growth and Enhances Chemotherapeutic Efficacy in Neuroblastoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of KRC-108 as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cell viability assay [bio-protocol.org]
Trk-IN-15 stability in different experimental conditions
Welcome to the technical support center for Trk-IN-15. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this potent Trk inhibitor.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC). As a Type I inhibitor, it functions by competing with ATP for binding to the kinase domain of the Trk receptors. This prevents the autophosphorylation and subsequent activation of downstream signaling pathways that are crucial for cell growth, differentiation, and survival. Constitutive activation of Trk signaling is a known driver in various cancers, making Trk inhibitors like this compound valuable research tools and potential therapeutic agents.
2. How should I store this compound?
Proper storage is critical to maintain the stability and activity of this compound. The following storage conditions are recommended based on general guidelines for similar small molecule kinase inhibitors:
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C or -80°C | Long-term | Protect from moisture and light. |
| Stock Solution in DMSO | -20°C or -80°C | Short to medium-term | Aliquot to avoid repeated freeze-thaw cycles. |
3. What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound and other kinase inhibitors due to its high solubilizing capacity for organic molecules.
4. What is the recommended concentration for this compound stock solutions?
It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. This allows for minimal volumes of the stock solution to be added to your experimental system, thereby reducing the final concentration of DMSO, which can be toxic to cells at higher concentrations.
Troubleshooting Guides
Issue 1: Inconsistent or No Activity of this compound in Cell-Based Assays
Possible Causes and Solutions:
-
Compound Degradation:
-
Improper Storage: Ensure this compound, both in solid form and as a stock solution, has been stored at the recommended temperatures (-20°C or -80°C) and protected from light and moisture.
-
Repeated Freeze-Thaw Cycles: Aliquot your DMSO stock solution into smaller, single-use volumes to minimize the number of times the main stock is thawed and refrozen. It is best practice to use a fresh aliquot for each experiment.
-
Solution Instability: The stability of compounds in DMSO can vary. For critical experiments, consider preparing a fresh stock solution from the solid powder. If you suspect degradation, you can assess the purity of your stock solution using techniques like HPLC.
-
-
High Final DMSO Concentration:
-
The final concentration of DMSO in your cell culture medium should ideally be below 0.5% (v/v) to avoid solvent-induced cytotoxicity or off-target effects.[1] Always include a vehicle control (medium with the same final concentration of DMSO without the inhibitor) in your experiments to account for any effects of the solvent itself.
-
-
Incorrect Dosing:
-
Verify your calculations for the dilution of the stock solution to the final working concentration.
-
Ensure thorough mixing of the compound in the culture medium before adding it to the cells.
-
Issue 2: Poor Solubility of this compound in Aqueous Buffers
Possible Causes and Solutions:
-
pH-Dependent Solubility:
-
Precipitation upon Dilution:
-
When diluting a high-concentration DMSO stock into an aqueous buffer, the compound may precipitate. To mitigate this, try a serial dilution approach or vortex the solution immediately after adding the DMSO stock to the aqueous buffer.
-
Issue 3: Variability in In Vivo Efficacy
Possible Causes and Solutions:
-
Formulation Instability:
-
For in vivo studies, this compound is often formulated in a vehicle that may include DMSO, PEG300, Tween 80, and saline or PBS. The stability of such formulations can be limited. It is recommended to prepare the formulation fresh on the day of administration.
-
Visually inspect the formulation for any signs of precipitation before administration.
-
-
Pharmacokinetic Properties:
-
The in vivo stability and metabolism of this compound can affect its efficacy. While some related compounds exhibit good plasma stability, this can vary.[2]
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add the appropriate volume of anhydrous, sterile-filtered DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into sterile, light-protected, single-use tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Cell-Based Assay Workflow
Caption: General workflow for a cell-based experiment using this compound.
Signaling Pathway
The diagram below illustrates the canonical signaling pathways downstream of Trk receptor activation, which are inhibited by this compound.
Caption: Overview of the Trk signaling pathways inhibited by this compound.
References
Potential for Trk-IN-15 to induce paradoxical signaling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Trk-IN-15. The following information is intended to help users identify and understand the potential for paradoxical signaling during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is paradoxical signaling in the context of kinase inhibitors?
Paradoxical signaling occurs when a kinase inhibitor, intended to block a specific signaling pathway, instead causes its activation. This phenomenon is well-documented for some kinase inhibitors, such as RAF inhibitors, where the drug can paradoxically promote kinase dimerization and subsequent activation of the downstream pathway, particularly at low concentrations or in specific cellular contexts. While not definitively reported for this compound, it is a potential event for ATP-competitive inhibitors.[1][2]
Q2: Could this compound induce paradoxical signaling?
Currently, there are no specific reports in the scientific literature demonstrating that this compound induces paradoxical signaling. However, as an ATP-competitive inhibitor of Trk kinases, the theoretical potential exists.[1][3] Researchers should be aware of this possibility and can use the troubleshooting guide below to investigate any unexpected results.
Q3: What are the known mechanisms of resistance to TRK inhibitors?
Resistance to TRK inhibitors can occur through two main mechanisms:
-
On-target resistance: This involves mutations in the TRK kinase domain itself, which prevent the inhibitor from binding effectively. Common mutations occur in the solvent front, gatekeeper, and xDFG regions.[4][5][6][7]
-
Off-target (bypass) resistance: This involves the activation of alternative signaling pathways that bypass the need for TRK signaling. Examples include mutations or amplifications in genes like BRAF, KRAS, or MET.[4][8]
While distinct from paradoxical signaling, these resistance mechanisms can also lead to the reactivation of downstream pathways like MAPK and PI3K/AKT.[8]
Q4: Are there any scenarios where TRK inhibition has unexpected effects?
Yes, in specific biological contexts, the effects of TRK inhibition can be complex. For instance, in models of Alzheimer's disease, TrkA inhibition has been suggested to have a "paradoxical" therapeutic effect by counteracting hyperactive signaling from accumulated NGF-TrkA complexes.[9] Additionally, different isoforms of TRK receptors, such as TrkC-FL and the truncated TrkC.T1, can mediate opposing signals, with one being pro-survival and the other potentially neurotoxic.[10][11] This highlights the nuanced outcomes of modulating the TRK pathway.
Troubleshooting Guide: Investigating Potential Paradoxical Signaling
If you observe unexpected cell proliferation, survival, or activation of downstream pathways in the presence of this compound, the following experimental guide can help you determine if paradoxical signaling is occurring.
Initial Observation: Increased phosphorylation of downstream effectors (e.g., ERK, AKT) or enhanced cell viability at certain concentrations of this compound.
Experimental Workflow to Investigate Paradoxical Signaling
Figure 1. A step-by-step workflow for investigating potential paradoxical signaling with this compound.
Detailed Experimental Protocols
1. Dose-Response Western Blot Analysis
-
Objective: To measure the phosphorylation of key downstream effectors of the TRK pathway across a range of this compound concentrations.
-
Methodology:
-
Cell Culture: Plate TRK-dependent cancer cells (e.g., KM12 cells, which have a TPM3-NTRK1 fusion) at a consistent density and allow them to adhere overnight.
-
Starvation (Optional): Serum-starve the cells for 4-6 hours to reduce baseline pathway activation.
-
Treatment: Treat cells with a broad range of this compound concentrations (e.g., 0, 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) for a predetermined time (a time course of 2, 6, and 24 hours is recommended to start).
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Western Blot: Separate equal amounts of protein lysate via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-Trk, Trk, p-ERK, ERK, p-AKT, and AKT. Use a loading control like GAPDH or β-actin.
-
Analysis: Quantify band intensities. A paradoxical effect would be indicated by an increase in p-ERK or p-AKT at lower concentrations of this compound, followed by the expected inhibition at higher concentrations.
-
2. Cell Viability Assay
-
Objective: To assess the phenotypic consequence of this compound treatment on cell proliferation and viability.
-
Methodology:
-
Plating: Seed cells in a 96-well plate at a density determined to ensure logarithmic growth over the assay period.
-
Treatment: Treat with the same serial dilutions of this compound as used for the Western blot analysis.
-
Incubation: Incubate for a period relevant to cell doubling time (e.g., 72 hours).
-
Assay: Perform a cell viability assay (e.g., MTS or CellTiter-Glo®).
-
Analysis: Plot the dose-response curve. A "dip and rise" curve, where viability increases at low concentrations before decreasing at higher concentrations, could suggest a paradoxical effect on cell growth.
-
Data Presentation and Interpretation
Table 1: Hypothetical Western Blot Densitometry Data Indicating Paradoxical Signaling
| This compound (nM) | p-ERK / Total ERK (Fold Change vs. Control) | p-AKT / Total AKT (Fold Change vs. Control) |
| 0 (Control) | 1.0 | 1.0 |
| 0.1 | 1.2 | 1.1 |
| 1 | 1.8 | 1.5 |
| 10 | 1.5 | 1.2 |
| 100 | 0.4 | 0.6 |
| 1000 | 0.1 | 0.2 |
| 10000 | < 0.1 | < 0.1 |
Table 2: Hypothetical Cell Viability Data Indicating Paradoxical Signaling
| This compound (nM) | Cell Viability (% of Control) |
| 0 (Control) | 100 |
| 0.1 | 105 |
| 1 | 115 |
| 10 | 108 |
| 100 | 70 |
| 1000 | 35 |
| 10000 | 10 |
Signaling Pathway Diagrams
Figure 2. Simplified canonical TRK signaling pathway leading to cell proliferation and survival.
Figure 3. A hypothetical model for how low concentrations of this compound could potentially lead to paradoxical activation of the MAPK pathway.
References
- 1. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paradoxical effect of TrkA inhibition in Alzheimer's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Paradoxical Signals of Two TrkC Receptor Isoforms Supports a Rationale for Novel Therapeutic Strategies in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy of Trk-IN-15 in Preclinical Models: A Guide for Researchers
This guide provides a comparative analysis of the preclinical efficacy of Trk-IN-15, a potent Tropomyosin receptor kinase (Trk) inhibitor, against the established Trk inhibitors Larotrectinib and Entrectinib. Due to the limited publicly available preclinical data for this compound, this guide utilizes data for GNF-8625, a structurally related imidazo[1,2-b]pyridazine-based Trk inhibitor, as a representative compound for this class. This comparison aims to offer researchers, scientists, and drug development professionals a comprehensive overview of the preclinical activity of these agents in oncology models.
Introduction to Trk Inhibition
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), encoded by the NTRK1, NTRK2, and NTRK3 genes respectively, are key regulators of neuronal development and function.[1][2] Chromosomal rearrangements involving these genes can lead to the formation of oncogenic fusion proteins that drive cellular proliferation and survival in a variety of adult and pediatric cancers.[3][4] This has established Trk fusions as important therapeutic targets in oncology.[5][6]
This compound is a potent inhibitor of Trk kinases.[7] Larotrectinib and Entrectinib are FDA-approved Trk inhibitors that have demonstrated significant clinical activity in patients with TRK fusion-positive cancers.[2][8]
In Vitro Efficacy
The in vitro potency of Trk inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) in enzymatic and cell-based assays.
| Compound | Target | IC50 (nM) | Cell Line | Fusion Partner | Reference |
| GNF-8625 | pan-Trk | 3 | KM12 | TPM3-NTRK1 | [7] |
| Larotrectinib | TrkA, TrkB, TrkC | 5-11 (enzymatic) | - | - | [9] |
| pan-Trk | 356 | COLO205 | - | [10] | |
| pan-Trk | 305 | HCT116 | - | [10] | |
| Entrectinib | TrkA, TrkB, TrkC | 1-5 (enzymatic) | - | - | [4][9] |
In Vivo Efficacy in Preclinical Models
The anti-tumor activity of Trk inhibitors is assessed in vivo using xenograft models, where human tumor cells are implanted into immunocompromised mice.
| Compound | Model | Dosing | Tumor Growth Inhibition | Reference |
| GNF-8625 | KM12 xenograft | Ascending doses (BID, 14 days) | Demonstrated antitumor efficacy | [7] |
| Larotrectinib | Lung adenocarcinoma xenograft (MPRIP-NTRK1) | Not specified | Significant reduction in tumor growth | [8] |
| Colorectal cancer xenograft (TPM3-NTRK1) | Not specified | Significant reduction in tumor growth | [8] | |
| Entrectinib | Neuroblastoma xenograft (SY5Y-TrkB) | Not specified | Significant tumor growth inhibition (p<0.0001) | [11][12] |
| Intracranial ALK-fusion lung cancer model | 10 days oral treatment | Increased survival (57 vs 34 days, p<5x10e-4) | [13] |
Signaling Pathway Inhibition
Trk inhibitors exert their anti-cancer effects by blocking the downstream signaling pathways activated by oncogenic Trk fusion proteins. The primary pathways inhibited include the RAS/MAPK/ERK and PI3K/AKT pathways.
Caption: Simplified TRK signaling pathway.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the Trk inhibitor for a specified duration (e.g., 72 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[14]
-
Solubilization: If using MTT, add a solubilization solution to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.
In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[15]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the Trk inhibitor or vehicle control according to the specified dosing schedule and route.
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals (e.g., twice a week).[15]
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. At the end of the study, tumors can be excised and weighed.
Western Blot Analysis
-
Protein Extraction: Lyse treated and untreated cells or tumor tissue to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16][17]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-Trk, total-Trk, phospho-ERK, total-ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an HRP substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Caption: Preclinical evaluation workflow for Trk inhibitors.
Conclusion
The available preclinical data suggests that novel imidazo[1,2-b]pyridazine-based Trk inhibitors, represented here by GNF-8625, exhibit potent anti-proliferative activity in Trk-driven cancer models, comparable to the established inhibitors Larotrectinib and Entrectinib. Further in vivo studies are necessary to fully characterize the efficacy and pharmacokinetic profile of this compound. The experimental protocols and workflows provided in this guide offer a framework for the continued preclinical evaluation of this and other novel Trk inhibitors.
References
- 1. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Larotrectinib for the treatment of TRK fusion solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. targetedonc.com [targetedonc.com]
- 9. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Larotrectinib induces autophagic cell death through AMPK/mTOR signalling in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. P14.19 Preclinical and clinical efficacy of entrectinib in primary and metastatic brain tumors harboring NTRK, ROS1, or ALK gene fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Tumor Xenograft Assay [bio-protocol.org]
- 16. media.cellsignal.com [media.cellsignal.com]
- 17. youtube.com [youtube.com]
A Comparative Guide to TRK Inhibitors: The Clinical Benchmark Larotrectinib Versus the Preclinical Tool Trk-IN-15
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, inhibitors of Tropomyosin Receptor Kinase (TRK) have emerged as a paradigm-shifting class of drugs for tumors harboring NTRK gene fusions. This guide provides a comparative overview of two such inhibitors at distinct stages of the drug development pipeline: Larotrectinib , a first-in-class, FDA-approved therapeutic, and Trk-IN-15 , a potent preclinical research compound. This comparison is intended to offer researchers a clear perspective on the journey from a preclinical candidate to a clinically validated drug, highlighting the requisite experimental data that underpins this progression.
Introduction to TRK Inhibition
Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC), encoded by the NTRK1, NTRK2, and NTRK3 genes respectively, are receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1][2] Chromosomal rearrangements resulting in NTRK gene fusions lead to the expression of chimeric TRK proteins with constitutively active kinase domains.[2] These fusion proteins are potent oncogenic drivers in a wide array of adult and pediatric solid tumors.[1][2] The development of selective TRK inhibitors has provided a targeted therapeutic strategy for these cancers, irrespective of their tissue of origin.
Larotrectinib (VITRAKVI®) is a highly selective, first-generation pan-TRK inhibitor that has demonstrated robust and durable responses in patients with TRK fusion-positive cancers.[3][4][5] In contrast, this compound is a potent TRK inhibitor primarily utilized as a research tool in preclinical settings to investigate TRK signaling and the effects of its inhibition.[6]
Mechanism of Action and Signaling Pathway
Both Larotrectinib and this compound are ATP-competitive inhibitors of the TRK kinases.[7] They bind to the ATP-binding pocket of the TRK kinase domain, preventing the phosphorylation and activation of downstream signaling pathways. The constitutive activation of TRK fusion proteins drives cell proliferation and survival primarily through the MAPK and PI3K-AKT signaling cascades.[1][8] Inhibition of TRK effectively shuts down these oncogenic signals, leading to tumor growth inhibition and apoptosis.[9][10]
Figure 1: Simplified TRK signaling pathway and the point of inhibition by Larotrectinib and this compound.
Comparative Overview: Clinical Efficacy vs. Preclinical Potential
The following tables summarize the available data for Larotrectinib and the expected profile for a preclinical compound like this compound.
Table 1: General Characteristics and Developmental Stage
| Feature | Larotrectinib | This compound |
| Developmental Stage | FDA-approved drug | Preclinical research compound |
| Primary Use | Treatment of TRK fusion-positive cancers | In vitro and in vivo research |
| Selectivity | Highly selective for TRKA, TRKB, TRKC | Potent TRK inhibitor[6] |
| Availability | Commercially available as VITRAKVI® | Available from chemical suppliers for research use only[6] |
Table 2: Efficacy Data
| Parameter | Larotrectinib (Clinical Data from Pooled Analysis)[4][11] | This compound (Expected Preclinical Data) |
| Overall Response Rate (ORR) | 79% (in 153 evaluable patients) | N/A (Expected to show dose-dependent inhibition of proliferation in TRK fusion-positive cell lines) |
| Complete Response (CR) | 16% | N/A |
| Median Duration of Response | 35.2 months | N/A (Expected to show sustained tumor growth inhibition in xenograft models) |
| Median Progression-Free Survival | 28.3 months | N/A |
| In Vitro Potency (IC50) | Low nanomolar against TRKA/B/C[7] | Expected to have low nanomolar IC50 values against TRK kinases. |
Table 3: Safety and Resistance Profile
| Aspect | Larotrectinib | This compound |
| Safety Profile | Generally well-tolerated. Most common adverse events are grade 1 or 2.[11] On-target AEs include dizziness, weight gain, and withdrawal pain.[12] | N/A (Toxicity profile would be under investigation in preclinical models) |
| Primary Resistance | Rare. May involve off-target alterations in pathways like MAPK or PI3K/AKT.[13] | N/A |
| Acquired Resistance | On-target mutations in the TRK kinase domain (solvent front, gatekeeper, and xDFG motifs) are the most common mechanisms.[14][15][16][17] Off-target bypass pathway activation can also occur.[14][16] | N/A (Would be evaluated in long-term in vitro and in vivo studies) |
Key Resistance Mutations in TRK Kinase Domain
Acquired resistance is a significant challenge in targeted therapy. For first-generation TRK inhibitors like Larotrectinib, resistance often arises from specific point mutations within the TRK kinase domain.
Table 4: Common Larotrectinib Resistance Mutations
| Mutation Type | Examples | Consequence |
| Solvent Front | NTRK1G595R, NTRK3G623R[14][16] | Steric hindrance preventing inhibitor binding. |
| Gatekeeper | NTRK1F589L, NTRK3F617L/I[14][16] | Alters the shape of the ATP binding pocket. |
| xDFG Motif | NTRK1G667C, NTRK3G696A[9][16] | Affects the kinase activation loop conformation. |
The development of next-generation TRK inhibitors, such as selitrectinib and repotrectinib, is aimed at overcoming these resistance mechanisms.[16][18][19]
Experimental Protocols for TRK Inhibitor Characterization
For researchers working with preclinical compounds like this compound, a series of standardized experiments are crucial to characterize their activity and potential for further development. Below are representative protocols for key assays.
In Vitro Kinase Assay (e.g., HTRF)
This assay directly measures the ability of the compound to inhibit the enzymatic activity of the target kinase.
Figure 2: Workflow for an in vitro Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay.
Methodology:
-
Prepare serial dilutions of the test compound (e.g., this compound).
-
In a microplate, add the recombinant TRK kinase, a biotinylated substrate peptide, and ATP.
-
Add the test compound dilutions to the wells.
-
Incubate the reaction mixture to allow for kinase-mediated phosphorylation of the substrate.
-
Stop the reaction and add detection reagents: a europium cryptate-labeled antibody specific for the phosphorylated substrate and streptavidin-conjugated XL665.
-
Read the plate on an HTRF-compatible reader. The HTRF signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[20]
Cell-Based Proliferation Assay
This assay determines the effect of the inhibitor on the growth of cancer cells that are dependent on TRK signaling.
Methodology:
-
Seed TRK fusion-positive cancer cell lines (e.g., KM12) in 96-well plates.
-
The following day, treat the cells with a range of concentrations of the test compound.
-
Incubate the cells for a defined period (e.g., 72 hours).
-
Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Measure luminescence using a plate reader.
-
Plot the results as a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
In Vivo Tumor Xenograft Study
This experiment evaluates the anti-tumor efficacy of the compound in a living organism.
Figure 3: General workflow for an in vivo tumor xenograft study.
Methodology:
-
Implant human TRK fusion-positive cancer cells subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups.
-
Administer the test compound (e.g., this compound) and vehicle to the respective groups, typically via oral gavage, on a defined schedule.
-
Measure tumor volumes and mouse body weights regularly (e.g., twice weekly) to assess efficacy and toxicity.
-
At the end of the study, calculate the tumor growth inhibition (TGI) to quantify the anti-tumor effect of the compound.
Conclusion
The comparison between Larotrectinib and this compound serves to illustrate the extensive and rigorous process of drug development. Larotrectinib stands as a clinical success story, demonstrating that a deep understanding of oncogenic drivers can lead to highly effective, tumor-agnostic therapies.[5][21] Its clinical data provides a benchmark for efficacy, safety, and the inevitable challenge of acquired resistance.
This compound, as a preclinical tool, represents the starting point of this journey. For researchers, compounds like this compound are invaluable for dissecting the intricacies of TRK signaling, validating new therapeutic hypotheses, and serving as a scaffold for the design of next-generation inhibitors that may overcome the limitations of current therapies. The experimental protocols outlined in this guide represent the foundational work required to translate a promising preclinical compound into a potential life-saving medicine.
References
- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pooled Analysis of Phase I/II Trials of Larotrectinib in TRK Fusion–Positive Solid Tumors - The ASCO Post [ascopost.com]
- 5. [PDF] Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children | Semantic Scholar [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Larotrectinib - NCI [dctd.cancer.gov]
- 8. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]
- 9. Larotrectinib | C21H22F2N6O2 | CID 46188928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Larotrectinib in patients with TRK fusion-positive solid tumours: a pooled analysis of three phase 1/2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of on-target adverse events caused by TRK inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. targetedonc.com [targetedonc.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 20. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 21. tandfonline.com [tandfonline.com]
A Head-to-Head Comparison of Trk-IN-15 and Entrectinib for TRK Inhibition in Preclinical Research
In the landscape of targeted cancer therapy, inhibitors of the Tropomyosin Receptor Kinase (TRK) family have emerged as a significant breakthrough for treating tumors harboring NTRK gene fusions. This guide provides a detailed comparison of two such inhibitors: Trk-IN-15, a potent research compound, and Entrectinib (Rozlytrek®), an FDA-approved therapeutic agent that also targets ROS1 and ALK kinases. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical and cellular activities, supported by experimental data and detailed methodologies.
Introduction to this compound and Entrectinib
This compound is a potent inhibitor of TRK kinases, identified as compound X-55 in patent WO2012034091A1.[1] While it is recognized for its potential in TRK-related research, detailed public data on its biochemical and cellular activity remains limited.
Entrectinib is a versatile and potent inhibitor of TRKA, TRKB, TRKC, ROS1, and ALK kinases.[2][3][4] Its ability to cross the blood-brain barrier has made it a valuable therapeutic option for patients with primary central nervous system (CNS) tumors or CNS metastases.[5][6] Entrectinib received accelerated approval from the U.S. FDA for the treatment of NTRK fusion-positive solid tumors and ROS1-positive non-small cell lung cancer (NSCLC).[7][8]
Comparative Analysis of In Vitro Efficacy
A direct quantitative comparison of the in vitro efficacy of this compound and Entrectinib is challenging due to the limited publicly available data for this compound. However, based on available information, a qualitative and quantitative assessment is presented below.
Table 1: Biochemical and Cellular Potency against TRK Kinases
| Compound | Target | IC50 (nM) | Cell Line | Cellular Assay | Cellular Potency (IC50) | Reference(s) |
| Entrectinib | TRKA | 1.7 | KM12 (TPM3-NTRK1) | Cell Proliferation | 3 nM | [4] |
| TRKB | 0.1 | Ba/F3 (TEL-TRKB) | Cell Proliferation | 3 nM | [3] | |
| TRKC | 0.1 | Ba/F3 (TEL-TRKC) | Cell Proliferation | 3 nM | [3] | |
| This compound | TRK | Not Publicly Available | Not Publicly Available | Not Publicly Available | Not Publicly Available | [1] |
In Vivo Antitumor Activity of Entrectinib
Entrectinib has demonstrated significant in vivo antitumor activity in preclinical models of NTRK fusion-positive cancers. Oral administration of Entrectinib has been shown to induce tumor regression in various xenograft models, including those with intracranial tumors, highlighting its CNS penetration.[5][6]
Table 2: In Vivo Efficacy of Entrectinib in NTRK Fusion-Positive Xenograft Models
| Tumor Model | Fusion Gene | Dosing Regimen | Outcome | Reference(s) |
| Colorectal Carcinoma (KM12) | TPM3-NTRK1 | 10, 30, or 60 mg/kg, p.o., daily | Dose-dependent tumor growth inhibition | [4] |
| Infantile Fibrosarcoma | ETV6-NTRK3 | Not specified | Confirmed RECIST response of CNS metastases | [5] |
| NSCLC | SQSTM1-NTRK1 | Not specified | Rapid and sustained systemic and intracranial response | [5] |
In vivo efficacy data for this compound is not publicly available.
Kinase Selectivity Profile
Entrectinib is a multi-kinase inhibitor, potently targeting TRKA/B/C, ROS1, and ALK.[2][3][4] This broad activity spectrum can be advantageous in treating tumors with co-occurring alterations but may also contribute to a wider range of off-target effects. In contrast, other TRK inhibitors like Larotrectinib are highly selective for the TRK family.[9] The selectivity profile of this compound has not been publicly disclosed.
Table 3: Kinase Inhibition Profile of Entrectinib and Other Relevant Inhibitors
| Inhibitor | TRKA IC50 (nM) | TRKB IC50 (nM) | TRKC IC50 (nM) | Other Key Targets (IC50, nM) | Reference(s) |
| Entrectinib | 1.7 | 0.1 | 0.1 | ROS1 (0.2), ALK (1.6) | [4] |
| Larotrectinib | 5 | 11 | 6 | Highly selective for TRK | [9] |
| Selitrectinib | 0.6 | <1 | <2.5 | Effective against resistance mutations | [10][11][12][13] |
| Repotrectinib | 0.83 | 0.05 | 0.1 | ROS1 (0.07), ALK (1.01) | [14] |
| Lenvatinib | - | - | - | VEGFR1-3, FGFR1-4, PDGFRα, KIT, RET | [15][16][17][18][19] |
| Cabozantinib | - | - | - | VEGFR2 (0.035), MET (1.3), RET (5.2), KIT (4.6) | [20][21][22][23][24] |
| Crizotinib | - | - | - | ALK, ROS1, MET | [25][26][27][28][29] |
Mechanisms of Resistance
Resistance to TRK inhibitors can emerge through on-target mutations in the NTRK kinase domain or through the activation of bypass signaling pathways.[9] For Entrectinib, acquired resistance mutations in the NTRK gene, such as solvent front and gatekeeper mutations, have been observed.[9] Second-generation TRK inhibitors like Selitrectinib and Repotrectinib are being developed to overcome these resistance mechanisms.[9][11][30]
Experimental Methodologies
Detailed protocols for key experiments are provided to facilitate the replication and validation of the presented data.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Reagents : Kinase, LanthaScreen™ Eu-anti-Tag Antibody, Alexa Fluor™ 647-labeled tracer, and test compound.
-
Procedure :
-
Prepare a serial dilution of the test compound.
-
In a 384-well plate, add the test compound, kinase/antibody mixture, and tracer.
-
Incubate at room temperature for 1 hour.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
-
Data Analysis : The FRET signal is proportional to the amount of tracer bound to the kinase. The data is normalized and fitted to a sigmoidal dose-response curve to calculate the IC50 value.
Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
-
Reagents : CellTiter-Glo® Reagent, cell culture medium, and test compound.
-
Procedure :
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound and incubate for 72 hours.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis : The luminescent signal is proportional to the number of viable cells. The data is normalized and fitted to a dose-response curve to determine the IC50 value.
Western Blotting for TRK Phosphorylation
This technique is used to detect the phosphorylation status of TRK and downstream signaling proteins.
-
Sample Preparation :
-
Treat cells with the test compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Gel Electrophoresis and Transfer :
-
Separate protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against phosphorylated TRK (p-TRK) or total TRK overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection :
-
Add an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
Entrectinib is a well-characterized, clinically approved inhibitor with potent activity against TRK, ROS1, and ALK kinases, and has demonstrated significant efficacy in both preclinical models and patients with NTRK fusion-positive cancers, including those with CNS involvement. This compound is described as a potent TRK inhibitor, but a comprehensive, direct comparison with Entrectinib is hampered by the lack of publicly available quantitative data. For researchers investigating the TRK signaling pathway, Entrectinib serves as a robust and well-validated tool compound. Further studies are required to fully elucidate the biochemical and cellular profile of this compound to determine its specific advantages and potential applications in TRK-related research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Entrectinib | C31H34F2N6O2 | CID 25141092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P14.19 Preclinical and clinical efficacy of entrectinib in primary and metastatic brain tumors harboring NTRK, ROS1, or ALK gene fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Review - Entrectinib (Rozlytrek) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. selleckchem.com [selleckchem.com]
- 13. (3aR)-Selitrectinib - Immunomart [immunomart.org]
- 14. cancer-research-network.com [cancer-research-network.com]
- 15. Synergistic Effects of Lenvatinib (E7080) and MEK Inhibitors against Anaplastic Thyroid Cancer in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Tyrosine Kinase Inhibitor Lenvatinib Inhibits Anaplastic Thyroid Carcinoma Growth by Targeting Pericytes in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antitumor Activity of Lenvatinib (E7080): An Angiogenesis Inhibitor That Targets Multiple Receptor Tyrosine Kinases in Preclinical Human Thyroid Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lenvatinib: a Receptor Tyrosine Kinase Inhibitor - Personalized Medicine in Oncology [personalizedmedonc.com]
- 19. Lenvima (Lenvatinib), a Multireceptor Tyrosine Kinase Inhibitor, Approved by the FDA for the Treatment of Patients with Differentiated Thyroid Cancer [ahdbonline.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. selleckchem.com [selleckchem.com]
- 23. selleck.co.jp [selleck.co.jp]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Drug: Crizotinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 28. ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 29. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Trk-IN-15: A Comparative Guide for Researchers
For Immediate Release
This guide provides a detailed comparison of the selectivity profile of the novel Tropomyosin Receptor Kinase (TRK) inhibitor, Trk-IN-15, against other prominent TRK inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform preclinical and clinical research decisions.
Introduction to TRK Inhibition
Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function. However, chromosomal rearrangements involving the NTRK genes can lead to the formation of TRK fusion proteins, which are oncogenic drivers in a wide range of adult and pediatric cancers. The development of TRK inhibitors has marked a significant advancement in precision oncology, with several agents demonstrating remarkable efficacy in patients with TRK fusion-positive tumors. The selectivity of these inhibitors is a critical factor, influencing both their therapeutic efficacy and their safety profiles.
Comparative Selectivity Profiles
The following tables summarize the available quantitative data on the inhibitory activity of this compound and other key TRK inhibitors.
Table 1: Potency against TRK Family Kinases
| Inhibitor | TRKA (IC50, nM) | TRKB (IC50, nM) | TRKC (IC50, nM) | Reference |
| This compound (GVK-TrkI) | 0.8 (WT, cellular), 1.5 (TPM3-NTRK1, cellular), 12.5 (biochemical) | >1000x selectivity vs TrkA | >1000x selectivity vs TrkA | [1] |
| Larotrectinib | 5-11 | 5-11 | 5-11 | [2] |
| Entrectinib | 2 (average) | 0.57 (average) | 1.1 (average) | [3] |
| Selitrectinib | 0.6 | <1 (wild-type) | <2.5 | [1][4] |
| Repotrectinib | Potent activity | Potent activity | Potent activity | [5][6][7] |
Note: IC50 values can vary depending on the assay format (biochemical vs. cellular) and the specific cell line or fusion partner.
Table 2: Selectivity Against Other Kinases
| Inhibitor | Key Off-Target Kinases (if any) | Selectivity Profile Summary | Reference |
| This compound (GVK-TrkI) | Data not available for a broad panel. | Highly selective for TrkA over TrkB and TrkC.[1] | [1] |
| Larotrectinib | TNK2 (at ~100-fold higher concentration) | Highly selective for TRK kinases.[2] | [2] |
| Entrectinib | ROS1, ALK | Multi-kinase inhibitor.[3][8] | [3][8] |
| Selitrectinib | Minimal | More than 1000-fold selective for 98% of non-TRK kinases tested.[1][4] | [1][4] |
| Repotrectinib | ROS1, ALK | Multi-kinase inhibitor.[5][6][7] | [5][6][7] |
Experimental Methodologies
The determination of inhibitor selectivity is crucial for understanding its potential therapeutic window and off-target effects. A common method for this is a kinase selectivity profiling assay.
General Protocol for an In Vitro Kinase Selectivity Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates
-
Test inhibitor (e.g., this compound)
-
ATP
-
Kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Multi-well plates (e.g., 384-well)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in the appropriate solvent (e.g., DMSO).
-
Kinase Reaction Setup:
-
Add the kinase reaction buffer to the wells of the multi-well plate.
-
Add the test inhibitor at various concentrations.
-
Add the specific kinase to each well.
-
Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Key Processes
To better understand the context of TRK inhibition, the following diagrams illustrate the TRK signaling pathway and a typical experimental workflow for determining kinase selectivity.
Caption: TRK Signaling Pathway.
Caption: Kinase Selectivity Assay Workflow.
Discussion
The available data indicates that This compound is a potent and highly selective inhibitor of TRKA. Its greater than 1000-fold selectivity against TRKB and TRKC suggests a potentially favorable therapeutic window with reduced off-target effects related to the inhibition of other TRK family members.[1] However, a comprehensive kinase panel screen to fully characterize its off-target profile against the broader human kinome is not yet publicly available.
In contrast, larotrectinib is also a highly selective pan-TRK inhibitor, with potent activity against all three TRK family members and minimal off-target effects.[2] Entrectinib and repotrectinib are multi-kinase inhibitors, targeting not only TRK kinases but also ROS1 and ALK.[3][5][6][7][8] This broader activity can be advantageous in tumors with co-occurring alterations but may also lead to a different side-effect profile. Selitrectinib , a next-generation inhibitor, demonstrates high selectivity for TRK kinases, including potent activity against resistance mutations that can emerge during treatment with first-generation inhibitors.[1][4]
Conclusion
This compound emerges as a promising and highly selective TRKA inhibitor. Its distinct selectivity profile compared to pan-TRK and multi-kinase inhibitors warrants further investigation. A comprehensive kinome-wide selectivity screen will be essential to fully elucidate its potential for clinical development and to position it effectively within the growing landscape of TRK-targeted therapies. Researchers are encouraged to consider the specific TRK fusion and the broader genomic context of the tumor when selecting an appropriate inhibitor for their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. dovepress.com [dovepress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Repotrectinib exhibits potent anti-tumor activity in treatment-naive and solvent-front-mutant ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repotrectinib, an Investigational TKI, Elicits Responses in Patients with Advanced NSCLC and ROS1 Alterations [ahdbonline.com]
- 7. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 8. researchgate.net [researchgate.net]
In Vitro Validation of Trk-IN-15: A Comparative Guide to Downstream Signaling Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the Trk inhibitor, Trk-IN-15, with other established alternatives, focusing on the validation of its effects on key downstream signaling pathways. Experimental data is presented to support the comparative analysis, alongside detailed methodologies for the key experiments cited.
Introduction to Trk Signaling and Inhibition
The Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases, comprising TrkA, TrkB, and TrkC, are crucial mediators of neuronal survival, differentiation, and synaptic plasticity. However, aberrant Trk signaling, often driven by chromosomal rearrangements leading to oncogenic fusions, is implicated in the progression of various cancers. This has made Trk receptors a compelling target for cancer therapy.
This compound is a potent inhibitor of Trk kinases. Upon activation by their neurotrophin ligands, Trk receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events. The three primary signaling pathways activated are the Ras/MAPK/ERK pathway, the PI3K/AKT pathway, and the PLCγ pathway.[1][2][3][4] These pathways collectively regulate cell proliferation, survival, and differentiation. Small molecule inhibitors like this compound, Larotrectinib, and Entrectinib are designed to block the ATP-binding site of the Trk kinase domain, thereby preventing the initiation of these downstream signals.[2]
Comparative Analysis of Trk Inhibitor Potency
While specific IC50 values for this compound's inhibition of downstream signaling pathway components (p-ERK, p-AKT, p-PLCγ) are not publicly available, its potency as a Trk kinase inhibitor has been established. For a comprehensive comparison, we have compiled the available IC50 data for this compound and the well-characterized inhibitors Larotrectinib and Entrectinib against the Trk kinases themselves. This data provides a strong indication of their potential to inhibit downstream signaling.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | TrkA | Data not publicly available | |
| TrkB | Data not publicly available | ||
| TrkC | Data not publicly available | ||
| Larotrectinib | TrkA | 5 | [2] |
| TrkB | 11 | [2] | |
| TrkC | 6 | [2] | |
| Entrectinib | TrkA | 1 | [2] |
| TrkB | 3 | [2] | |
| TrkC | 5 | [2] |
Note: The IC50 values for Larotrectinib and Entrectinib demonstrate their potent and relatively equitable inhibition across the Trk family of receptors. The lack of publicly available, direct comparative data for this compound on downstream signaling components highlights a current knowledge gap.
Experimental Validation of Downstream Signaling Inhibition
To validate and compare the efficacy of this compound and its alternatives in a laboratory setting, a series of in vitro experiments can be performed. The following sections detail the methodologies for these key experiments.
Experimental Workflow
Caption: A typical workflow for the in vitro validation of Trk inhibitors.
Detailed Methodologies
1. Cell Culture and Treatment:
-
Cell Lines: Utilize a cancer cell line with a known NTRK gene fusion (e.g., KM12 colorectal cancer cells with a TPM3-NTRK1 fusion).
-
Culture Conditions: Maintain cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, starve them in serum-free media for 12-24 hours. Subsequently, treat the cells with varying concentrations of this compound, Larotrectinib, Entrectinib, or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours for signaling studies).
2. Western Blot Analysis for Downstream Signaling:
-
Objective: To quantify the inhibition of Trk autophosphorylation and the phosphorylation of key downstream signaling proteins (ERK, AKT, and PLCγ).
-
Protocol:
-
Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-20% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-Trk (Tyr490), Trk, p-ERK1/2 (Thr202/Tyr204), ERK1/2, p-AKT (Ser473), AKT, p-PLCγ1 (Tyr783), and PLCγ1.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Perform densitometric analysis of the bands and normalize the phosphorylated protein levels to the total protein levels.
-
3. Cell Viability Assay:
-
Objective: To determine the cytotoxic effect of the Trk inhibitors on cancer cells.
-
Protocol (MTT Assay):
-
Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the Trk inhibitors for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) for cell viability from the dose-response curves.
-
Visualizing the Trk Signaling Pathway
The following diagram illustrates the key downstream signaling pathways targeted by Trk inhibitors.
Caption: Trk receptor downstream signaling pathways and the point of inhibition.
Conclusion
This compound is a potent Trk inhibitor with the potential to effectively block downstream signaling pathways crucial for cancer cell proliferation and survival. While direct comparative data on its effects on p-ERK, p-AKT, and p-PLCγ are needed to fully delineate its profile against established inhibitors like Larotrectinib and Entrectinib, the provided experimental framework allows for a robust in-house validation. The methodologies outlined in this guide will enable researchers to generate the necessary data to objectively assess the performance of this compound and its place in the landscape of Trk-targeted therapies.
References
- 1. Cellular Assays for High-Throughput Screening for Modulators of Trk Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the specificity of Trk inhibitors in recombinant and neuronal assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective, Intrinsically Fluorescent Trk Modulating Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Trk-IN-15 and Lestaurtinib for Researchers
In the landscape of targeted cancer therapy, inhibitors of Tropomyosin receptor kinases (Trks) have emerged as a promising class of drugs. This guide provides a detailed comparative analysis of two such inhibitors, Trk-IN-15 and Lestaurtinib, to assist researchers, scientists, and drug development professionals in their understanding and potential application of these compounds. This comparison focuses on their mechanism of action, target specificity, and available experimental data.
Overview and Mechanism of Action
This compound is a potent inhibitor of Trk kinases, belonging to the imidazo[1,2-b]pyridazine class of compounds.[1] Its development is detailed in patent WO2012034091A1. Like other Trk inhibitors, it is designed to block the ATP binding site of the Trk kinase domain, thereby preventing phosphorylation and activation of downstream signaling pathways crucial for cell survival and proliferation.
Lestaurtinib (CEP-701) is a multi-kinase inhibitor, structurally related to staurosporine.[2] It is known to inhibit a range of kinases, including the Trk family (TrkA, TrkB, and TrkC), as well as FMS-like tyrosine kinase 3 (FLT3) and Janus kinase 2 (JAK2).[2] Its broader activity profile means it can impact multiple signaling pathways simultaneously. Lestaurtinib has been investigated in numerous clinical trials for various cancers, including acute myeloid leukemia (AML) and neuroblastoma.[2][3]
Comparative Kinase Inhibition Profile
The potency and selectivity of kinase inhibitors are critical parameters for their therapeutic potential and off-target effects. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and Lestaurtinib against their primary targets.
| Target | This compound IC50 (nM) | Lestaurtinib IC50 (nM) |
| TrkA | Data not available | < 25[4][5][6] |
| TrkB | Data not available | Data not available |
| TrkC | Data not available | Data not available |
| FLT3 | Data not available | 2 - 3[2][7][8] |
| JAK2 | Data not available | 0.9 |
Note: Specific IC50 values for this compound against individual Trk isoforms are not publicly available in the reviewed literature. The IC50 for Lestaurtinib against the general Trk receptor tyrosine kinase activity has been reported as 25 nM.[2][3][9]
Signaling Pathways
Both this compound and Lestaurtinib exert their effects by inhibiting the Trk signaling cascade. Upon binding of neurotrophins, Trk receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling through pathways such as the Ras/MAPK, PI3K/AKT, and PLCγ pathways. These pathways are fundamental in regulating cell proliferation, survival, and differentiation. The inhibition of Trk by these compounds effectively shuts down these pro-survival signals.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug development. Below are detailed protocols for key assays used to characterize Trk inhibitors.
Biochemical Kinase Assays
Objective: To determine the in vitro potency of an inhibitor against purified kinase enzymes (e.g., TrkA, TrkB, TrkC).
Example Assay: ADP-Glo™ Kinase Assay (Promega)[7][10][11]
Principle: This luminescent assay measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the purified Trk kinase, a suitable substrate (e.g., a generic tyrosine kinase substrate like poly(E,Y)4:1), and ATP in a kinase reaction buffer.
-
Add serial dilutions of the test compound (this compound or Lestaurtinib) or vehicle control (DMSO) to the reaction mixture in a 96- or 384-well plate.
-
Initiate the reaction by adding the ATP/substrate mix and incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Assays
Objective: To assess the ability of an inhibitor to block Trk phosphorylation and downstream signaling within a cellular context.
Example Assay: Western Blotting for Phospho-Trk[6][12][13]
Principle: This technique uses antibodies to detect the phosphorylation status of Trk receptors in cells treated with an inhibitor.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., a neuroblastoma cell line expressing Trk receptors like SH-SY5Y) to approximately 80% confluency.
-
Serum-starve the cells to reduce basal kinase activity.
-
Pre-treat the cells with serial dilutions of the test compound or vehicle for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a neurotrophin ligand (e.g., NGF for TrkA) to induce Trk phosphorylation.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Trk (p-Trk).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total Trk.
-
-
Data Analysis:
-
Quantify the band intensities for p-Trk and total Trk.
-
Calculate the ratio of p-Trk to total Trk for each treatment condition.
-
Determine the IC50 value for the inhibition of Trk phosphorylation.
-
Off-Target Effects and Clinical Perspective
This compound: As a compound primarily described in a patent, public information on its off-target effects and in vivo toxicity is limited. Further studies are needed to establish its selectivity profile across the human kinome.
Lestaurtinib: As a multi-kinase inhibitor, Lestaurtinib's activity is not restricted to Trk kinases. Its inhibition of FLT3 and JAK2 has been a major focus of its clinical development, particularly for AML.[14] However, this broader activity can also lead to more off-target effects. Clinical trials with Lestaurtinib have reported adverse events, with gastrointestinal issues being the most common.[2][15] While showing some clinical activity, especially in combination with chemotherapy, Lestaurtinib has also faced challenges in meeting primary endpoints in some trials.[2][16]
References
- 1. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Lestaurtinib - Wikipedia [en.wikipedia.org]
- 4. adooq.com [adooq.com]
- 5. Lestaurtinib (KT-5555, CEP-701) | JAK2/FLT3 inhibitor | ProbeChem Biochemicals [probechem.com]
- 6. Lestaurtinib | JAK | Tocris Bioscience [tocris.com]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 11. promega.com [promega.com]
- 12. researchgate.net [researchgate.net]
- 13. tools.thermofisher.cn [tools.thermofisher.cn]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. kinaselogistics.com [kinaselogistics.com]
A Head-to-Head Comparison of Second-Generation TRK Inhibitors with First-Generation Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of second-generation Tropomyosin Receptor Kinase (TRK) inhibitors, Selitrectinib (LOXO-195) and Repotrectinib, with the first-generation inhibitors, Larotrectinib and Entrectinib. The comparison focuses on their performance against wild-type and mutated TRK kinases, supported by experimental data.
Disclaimer: Lack of Publicly Available Data for Trk-IN-15
Initial searches for "this compound" yielded limited information, primarily from a commercial supplier referencing patent WO2012034091A1.[1] A thorough review of available scientific literature and the patent itself did not provide specific preclinical data, such as IC50 values or detailed experimental protocols, that could be directly attributed to a compound explicitly named this compound. Consequently, a direct head-to-head comparison with this compound is not feasible at this time. This guide will therefore focus on the well-characterized and clinically relevant first- and second-generation TRK inhibitors.
Introduction to TRK Inhibitors
Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[2][3] Fusions involving the genes that encode these kinases (NTRK1, NTRK2, and NTRK3) are oncogenic drivers in a wide range of adult and pediatric cancers.[4] This has led to the development of TRK inhibitors as a tumor-agnostic therapeutic strategy.
First-generation TRK inhibitors, Larotrectinib and Entrectinib, have demonstrated significant efficacy in patients with NTRK fusion-positive cancers.[4][5] However, a substantial number of patients develop resistance, often through the acquisition of mutations in the TRK kinase domain.[6] Second-generation TRK inhibitors, such as Selitrectinib and Repotrectinib, were specifically designed to overcome these resistance mutations.[7][8]
Comparative Kinase Inhibition Profile
The potency of TRK inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) against the target kinases. Lower IC50 values indicate greater potency. The following tables summarize the reported IC50 values for first- and second-generation TRK inhibitors against wild-type TRK kinases and common resistance mutations.
Table 1: Inhibitory Activity (IC50, nM) Against Wild-Type TRK Kinases
| Inhibitor | TRKA | TRKB | TRKC | Other Kinase Targets |
| Larotrectinib | 23.5-49.4[9] | 23.5-49.4[9] | 23.5-49.4[9] | Highly selective for TRK[10] |
| Entrectinib | 0.3-1.3[9] | 0.3-1.3[9] | 0.3-1.3[9] | ROS1, ALK[11] |
| Selitrectinib | 1.8-3.9[9] | 1.8-3.9[9] | 1.8-3.9[9] | Selective for TRK[12] |
| Repotrectinib | <0.2[9] | <0.2[9] | <0.2[9] | ROS1, ALK[13] |
Table 2: Inhibitory Activity (IC50, nM) Against TRK Resistance Mutations
| Mutation | Larotrectinib | Entrectinib | Selitrectinib | Repotrectinib |
| Solvent Front Mutations | ||||
| TRKA G595R | >600[9] | >400-fold decrease[9] | 27[7] | 2[7] |
| TRKC G623R | 6,940[7] | >400-fold decrease[9] | 27[7] | 2[7] |
| Gatekeeper Mutations | ||||
| TRKA F589L | >600[9] | <0.2-60.4[9] | >100-fold less potent than Repotrectinib[9] | <0.2[7] |
| TRKC F617I | 4,330[7] | <0.2-60.4[9] | 52[7] | <0.2[7] |
| xDFG Motif Mutations | ||||
| TRKA G667C | >1500[9] | 138-876[9] | 124-341[9] | 14.6-67.6[9] |
Mechanisms of Action and Resistance
First-generation TRK inhibitors bind to the ATP-binding pocket of the TRK kinase domain in its active conformation.[10] Resistance to these inhibitors primarily arises from two types of on-target mutations:
-
Solvent-front mutations (e.g., TRKA G595R, TRKC G623R): These mutations are located at the solvent-exposed surface of the kinase domain and sterically hinder the binding of larger, first-generation inhibitors.[5][6]
-
Gatekeeper mutations (e.g., TRKA F589L, TRKC F617I): These mutations are located at the entrance of the ATP-binding pocket and control access to a deeper hydrophobic pocket. Mutations at this site can prevent inhibitor binding.[5][6]
Second-generation TRK inhibitors, Selitrectinib and Repotrectinib, are macrocyclic inhibitors with a more compact structure.[7] This allows them to bind to the ATP-binding pocket despite the presence of solvent-front or gatekeeper mutations that sterically block first-generation inhibitors.[7][9] However, resistance to second-generation inhibitors can also emerge, often through mutations in the xDFG motif of the activation loop or through the development of compound mutations (e.g., a gatekeeper and a solvent-front mutation in the same allele).[8][9] Repotrectinib has shown greater potency against a broader range of resistance mutations compared to selitrectinib, including gatekeeper and compound mutations.[7][9]
Off-target resistance mechanisms, which involve the activation of bypass signaling pathways (e.g., KRAS, BRAF, or MET activation), can also occur and may require combination therapies.[5][12]
Experimental Protocols
Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the in vitro potency of a compound against a purified kinase.
Methodology: A common method is the ADP-Glo™ Kinase Assay.[14]
-
Reaction Setup: A reaction mixture is prepared containing the purified TRK kinase, a kinase-specific substrate (e.g., a synthetic peptide), and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[14]
-
Compound Addition: The test compound (e.g., this compound, Larotrectinib) is added to the reaction mixture at various concentrations. A control with DMSO (the solvent for the inhibitors) is also included.
-
Kinase Reaction: The reaction is initiated by the addition of the substrate/ATP mix and incubated at room temperature for a set period (e.g., 60 minutes) to allow for the enzymatic reaction (phosphorylation of the substrate) to occur.[14]
-
ADP Detection: After the incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Kinase Detection Reagent is then added, which contains an enzyme that converts the generated ADP back to ATP. This newly synthesized ATP is used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[15]
Cell Viability Assay (Cell-Based Assay)
Objective: To determine the effect of a compound on the proliferation and viability of cancer cells harboring an NTRK fusion.
Methodology: A common method is the MTT or MTS assay.[16]
-
Cell Seeding: Cancer cells with a known NTRK fusion (e.g., KM12 cells) are seeded into 96-well plates and allowed to adhere overnight.[15]
-
Compound Treatment: The cells are treated with the test compound at a range of concentrations for a specified period (e.g., 72 hours).[15]
-
Reagent Addition: After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.[16]
-
Incubation: The plates are incubated for 1-4 hours at 37°C. During this time, mitochondrial reductases in viable cells convert the tetrazolium salt into a colored formazan product.[16]
-
Solubilization (for MTT assay): A solubilization solution is added to dissolve the formazan crystals.[16]
-
Data Acquisition: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).[16]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the logarithm of the compound concentration.[17]
Visualizations
Caption: TRK signaling pathway activation and downstream effects.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Conclusion
The development of second-generation TRK inhibitors represents a significant advancement in the treatment of NTRK fusion-positive cancers, particularly for patients who have developed resistance to first-generation agents. Repotrectinib appears to be more potent than Selitrectinib against a wider range of resistance mutations, including gatekeeper and compound mutations.[7][9] The choice of a second-generation inhibitor may be guided by the specific resistance mutation identified in a patient's tumor. The continued development of novel TRK inhibitors and a deeper understanding of resistance mechanisms will be crucial for improving outcomes for patients with these rare cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Inhibiting TRK Proteins in Clinical Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ascopubs.org [ascopubs.org]
- 13. Resistance profile and structural modeling of next-generation ROS1 tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. Characterization of KRC-108 as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validating TRK Phosphorylation Inhibition: A Comparative Guide to Trk-IN-15 and Other TRK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Trk-IN-15 with other prominent Tropomyosin Receptor Kinase (TRK) inhibitors. The focus is on the validation of TRK phosphorylation inhibition, supported by experimental data and detailed protocols to aid in the selection of the most suitable compound for research and development purposes.
Introduction to TRK Inhibition
Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] Dysregulation of TRK signaling, often through chromosomal rearrangements leading to NTRK gene fusions, is an oncogenic driver in a wide range of cancers.[1] This has led to the development of targeted TRK inhibitors as effective cancer therapies. These inhibitors typically act by competing with ATP for the kinase's binding site, thereby blocking the autophosphorylation of the TRK receptor and inhibiting downstream signaling pathways that promote cell proliferation and survival.
This compound is a potent inhibitor of TRK, identified as compound X-55 in patent WO2012034091A1.[2][3] This guide compares its performance with first-generation inhibitors like Larotrectinib and Entrectinib, and second-generation inhibitors such as Selitrectinib and Repotrectinib, which were developed to overcome acquired resistance to earlier drugs.
Comparative Analysis of TRK Inhibitors
The following table summarizes the inhibitory activity (IC50 values) of this compound and other selected TRK inhibitors against TRK kinases. Lower IC50 values indicate greater potency.
| Inhibitor | Target | IC50 (nM) | Notes |
| This compound | TRK | Potent inhibitor (specific IC50 not publicly available) | Compound X-55 from patent WO2012034091A1.[2][3] |
| Larotrectinib | TRKA, TRKB, TRKC | 5-11 | First-generation, highly selective TRK inhibitor. |
| Entrectinib | TRKA, TRKB, TRKC | 1-5 | First-generation, also inhibits ROS1 and ALK. |
| Selitrectinib | TRKA, TRKC | 0.6, <2.5 | Second-generation, effective against some resistance mutations. |
| Repotrectinib | TRKA, TRKB, TRKC | 0.83, 0.05, 0.1 | Second-generation, potent against wild-type and mutated TRK. |
Visualizing the TRK Signaling Pathway and Inhibition
The following diagrams illustrate the TRK signaling cascade and the mechanism of action of TRK inhibitors.
References
Benchmarking Trk-IN-15 against a panel of known kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Trk-IN-15 with a panel of known kinase inhibitors, focusing on their performance in biochemical and cell-based assays. The information presented herein is intended to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction to this compound
This compound is a potent inhibitor of Tropomyosin receptor kinases (Trk)[1]. The Trk family of receptor tyrosine kinases, comprising TrkA, TrkB, and TrkC, are critical regulators of neuronal cell growth, differentiation, and survival. Dysregulation of Trk signaling has been implicated in various cancers, making these kinases attractive therapeutic targets. This compound belongs to the imidazo[1,2-b]pyridazine class of compounds[1]. While this chemical scaffold has been explored for the inhibition of other kinases such as PIM, mTOR, DYRK1A, and CLK1, this guide will focus on the activity profile relevant to Trk inhibition.
Comparative Analysis of Kinase Inhibition
To provide a clear benchmark, the inhibitory activity of this compound is compared against established Trk inhibitors: Larotrectinib, Entrectinib, and Repotrectinib. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%, are summarized below. Lower IC50 values indicate greater potency.
| Kinase Inhibitor | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Key Off-Target Kinases (IC50 in nM) |
| This compound | Data Not Publicly Available | Data Not Publicly Available | Data Not Publicly Available | Data Not Publicly Available |
| Larotrectinib | 5 | 11 | 7 | Highly selective for Trk kinases |
| Entrectinib | 1.7 | 3.4 | 1.2 | ROS1 (0.2), ALK (1.6) |
| Repotrectinib | 0.83 | 0.05 | 0.1 | ROS1 (0.07), ALK (1.01), JAK2 (1.04), LYN (1.66), Src (5.3), FAK (6.96) |
| Trk-IN-29 | 5 | Data Not Publicly Available | 6 | Data Not Publicly Available |
Note: The IC50 values presented are compiled from various sources and may have been determined using different assay conditions. Direct comparison should be made with caution.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures discussed in this guide, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.
Biochemical Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the IC50 value of an inhibitor against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., TrkA, TrkB, TrkC)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP solution at a concentration near the Km for the specific kinase
-
Substrate (e.g., a specific peptide or protein)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of detecting the signal from the detection reagent
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add a small volume (e.g., 1 µL) of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the purified kinase to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay (CellTiter-Glo®)
This protocol describes how to measure the effect of a kinase inhibitor on the proliferation of cancer cells.
Materials:
-
Cancer cell line with known Trk activity (e.g., KM12)
-
Complete cell culture medium
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed the cancer cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in the complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) in a cell culture incubator (37°C, 5% CO2).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis of Trk Phosphorylation
This protocol is used to assess the inhibition of Trk autophosphorylation in cells treated with a kinase inhibitor.
Materials:
-
Cancer cell line with active Trk signaling
-
Serum-free cell culture medium
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Trk (specific for the activated form) and anti-total-Trk
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Wash buffer (TBST)
-
Imaging system for chemiluminescence detection
Procedure:
-
Plate the cells and allow them to grow to a suitable confluency.
-
Serum-starve the cells for several hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the test inhibitor or DMSO for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with a Trk ligand (e.g., NGF for TrkA) for a short period (e.g., 10-15 minutes), if necessary, to induce Trk phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-Trk primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total-Trk antibody to confirm equal protein loading.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Conclusion
This guide provides a framework for benchmarking this compound against other known kinase inhibitors. While a direct quantitative comparison is currently limited by the lack of publicly available IC50 data for this compound, the provided protocols and comparative data for established inhibitors offer a valuable resource for researchers. The experimental workflows and detailed methodologies will enable the generation of robust and comparable data to fully elucidate the potency and selectivity profile of this compound and other novel kinase inhibitors.
References
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Trk-IN-15
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Trk-IN-15, a potent tyrosine kinase inhibitor. Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel and the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE, categorized by the level of protection needed for different handling scenarios.
| PPE Category | Equipment | Specifications |
| Eye Protection | Safety Goggles with Side-Shields | Must be worn at all times in the laboratory. |
| Hand Protection | Protective Gloves | Chemical-resistant nitrile or neoprene gloves are required. Double gloving is recommended when handling the pure compound or concentrated solutions. |
| Body Protection | Impervious Clothing | A fully buttoned lab coat is the minimum requirement. For procedures with a higher risk of splashing, a chemical-resistant apron or disposable coveralls should be worn. |
| Respiratory Protection | Suitable Respirator | A NIOSH-approved respirator is necessary when handling the powder form of this compound to avoid inhalation of dust particles.[1] |
Operational Plan: Safe Handling from Receipt to Use
A systematic approach to handling this compound minimizes the risk of exposure and contamination. Follow these procedural steps diligently.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area.[1] Store away from direct sunlight and sources of ignition.[1] Recommended storage temperatures are -20°C for the powder and -80°C for solutions in solvent.[1]
-
Inventory: Maintain a detailed log of the amount of this compound received, used, and disposed of.
Preparation of Solutions
-
Ventilation: All handling of the powdered form of this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust.
-
Weighing: Use a dedicated and calibrated analytical balance within the fume hood.
-
Dissolving: Add the solvent to the weighed this compound powder slowly to avoid splashing.
Experimental Use
-
Containment: Conduct all experiments involving this compound in a designated area to contain any potential spills.
-
Avoid Aerosols: Take care to avoid the formation of aerosols during pipetting and other manipulations.
Disposal Plan: Managing Waste Safely and Responsibly
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Decontamination
-
Surfaces: All work surfaces and equipment should be decontaminated at the end of each procedure using a suitable cleaning agent.
-
Spills: In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, contain the spill with absorbent material. Collect the contaminated material and place it in a sealed hazardous waste container. Clean the affected area thoroughly.
Final Disposal
-
Approved Facility: Dispose of all this compound waste through an approved hazardous waste disposal facility.[1] Follow all local, state, and federal regulations for chemical waste disposal.
Understanding the Mechanism: The Trk Signaling Pathway
This compound is an inhibitor of Tropomyosin receptor kinases (Trk). These receptors are activated by neurotrophins and play a crucial role in neuronal survival, proliferation, and differentiation.[2][3][4] The binding of a neurotrophin to a Trk receptor initiates a signaling cascade that involves the activation of several downstream pathways, including the Ras/MAPK and PI3K/Akt pathways.[2][3][5]
Caption: The Trk signaling pathway, initiated by neurotrophin binding and inhibited by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
